RKI-1447
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRVPIXWXOKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336679 | |
| Record name | 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342278-01-6 | |
| Record name | RKI-1447 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342278016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RKI-1447 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8GZ6C9MKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RKI-1447: A Technical Guide to its Chemical Properties, Structure, and ROCK-Inhibiting Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document provides an in-depth technical overview of the chemical properties, structure, and biological activity of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are investigating the therapeutic potential of targeting the ROCK signaling pathway. The information presented herein is compiled from peer-reviewed scientific literature and technical datasheets, with a focus on providing detailed experimental methodologies and quantitative data to facilitate further research and development.
Chemical Properties and Structure
This compound, with the IUPAC name 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea, is a pyridylthiazole-based urea compound.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| IUPAC Name | 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea[1] |
| Synonyms | N/A |
| CAS Number | 1342278-01-6[1] |
| Molecular Formula | C₁₆H₁₄N₄O₂S[1] |
| Molecular Weight | 326.37 g/mol [1] |
| SMILES | C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3[1] |
| InChI | InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22)[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid/powder[3][4] |
| Purity | ≥98%[5] |
| Solubility | DMSO: ≥ 50 mg/mL (153.20 mM)[3][6]Water: Insoluble (< 0.1 mg/mL)[3] |
| Storage | Store at -20°C[5] |
Mechanism of Action and Signaling Pathway
This compound is a Type I kinase inhibitor that functions by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2.[7][8] X-ray crystallography studies have revealed that this compound interacts with the hinge region and the DFG (Asp-Phe-Gly) motif within the ATP binding pocket of ROCK1.[7] This binding prevents the kinase from phosphorylating its downstream substrates, thereby inhibiting the cellular processes regulated by the ROCK signaling pathway.
The ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by acting on the cytoskeleton.[3] Key downstream substrates of ROCK include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[7] Phosphorylation of MLC-2 promotes the assembly of actin-myosin filaments and cellular contractility, while phosphorylation of MYPT-1 inhibits myosin phosphatase activity, leading to a net increase in MLC-2 phosphorylation. This compound effectively suppresses the phosphorylation of both MLC-2 and MYPT-1 in cancer cells.[7]
Biological Activity
This compound is a highly potent inhibitor of both ROCK isoforms, with significantly greater activity against ROCK2. It has demonstrated anti-invasive and anti-tumor activities in various cancer models, particularly in breast cancer.[7]
Table 3: In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) |
| ROCK1 | 14.5[9] |
| ROCK2 | 6.2[9] |
Studies have shown that this compound is highly selective for ROCK kinases. At concentrations up to 10 µM, it does not significantly affect the phosphorylation levels of substrates for other kinases such as AKT, MEK, and S6 kinase.[7] This selectivity translates to specific effects on cellular morphology, where this compound inhibits ROCK-mediated actin stress fiber formation induced by lysophosphatidic acid (LPA), but not the formation of lamellipodia and filopodia stimulated by platelet-derived growth factor (PDGF) and bradykinin, respectively, which are mediated by other signaling pathways.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro Kinase Assay (Z-Lyte™ FRET Assay)
This protocol describes the determination of IC₅₀ values for this compound against ROCK1 and ROCK2 using a fluorescence resonance energy transfer (FRET)-based assay.
-
Principle: The assay measures the inhibition of phosphorylation of a synthetic peptide substrate by the ROCK kinase.
-
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Z-Lyte™ Kinase Assay Kit - Ser/Thr 13 Peptide (based on myosin light chain sequence)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the assay buffer.
-
In a 384-well plate, add 5 ng of ROCK1 or ROCK2 enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution. Final concentrations: 1.5 µM substrate and 12.5 µM ATP for ROCK1; 2 µM substrate and 50 µM ATP for ROCK2.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction by adding the Z-Lyte™ Development Reagent.
-
Incubate for 1 hour at room temperature to allow for proteolytic cleavage of the unphosphorylated peptide.
-
Measure the fluorescence emission at 445 nm and 520 nm using a fluorescence plate reader.
-
Calculate the ratio of emission signals to determine the percentage of phosphorylation and subsequently the IC₅₀ values.
-
Western Blotting for Phospho-Substrates
This protocol details the procedure to assess the effect of this compound on the phosphorylation of ROCK substrates in cultured cells.
-
Principle: Immunoblotting is used to detect the levels of phosphorylated MLC-2 and MYPT-1 in cell lysates following treatment with this compound.
-
Materials:
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-MLC2, anti-phospho-MYPT1 (Thr853), anti-MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate MDA-MB-231 cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein or loading control.
-
Cell Migration and Invasion Assays
This section describes the use of a Boyden chamber assay to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Principle: The assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion) towards a chemoattractant.
-
Materials:
-
MDA-MB-231 cells
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract (for invasion assay)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% fetal bovine serum)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
-
Procedure:
-
For the invasion assay, coat the top of the inserts with a thin layer of Matrigel and allow it to solidify.
-
Serum-starve MDA-MB-231 cells overnight.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope to quantify migration/invasion.
-
In Vivo Antitumor Activity in a Mouse Model
This protocol provides a general outline for assessing the efficacy of this compound in a transgenic mouse model of breast cancer.
-
Principle: this compound is administered to tumor-bearing mice, and its effect on tumor growth is monitored over time.
-
Animal Model: MMTV-neu transgenic mice, which spontaneously develop mammary tumors.
-
Materials:
-
MMTV-neu transgenic mice
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin)
-
Calipers for tumor measurement
-
Animal scales
-
-
Procedure:
-
Monitor female MMTV-neu mice for tumor development.
-
Once tumors reach a palpable size (e.g., 75-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg/day) or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection, for a defined period (e.g., 14 days).
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of this compound.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2 kinases. Its ability to suppress the ROCK signaling pathway, leading to the inhibition of cancer cell migration, invasion, and tumor growth, makes it a valuable tool for preclinical research. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, are intended to support the scientific community in further exploring the therapeutic potential of this compound and the broader field of ROCK inhibition in oncology and other diseases.
References
- 1. This compound | ROCK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Frontiers | Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]
- 9. Oncogenic and tumor-suppressive mouse models for breast cancer engaging HER2/neu - PMC [pmc.ncbi.nlm.nih.gov]
RKI-1447: A Technical Guide to its Selectivity for ROCK1 vs. ROCK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibitory activity of RKI-1447 against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2). This compound is a potent, ATP-competitive small molecule inhibitor that has demonstrated significant anti-invasive and anti-tumor activities. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Analysis of this compound Selectivity
This compound exhibits potent inhibition of both ROCK1 and ROCK2, with a notable preference for ROCK2. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through in vitro kinase assays.
| Kinase Target | IC50 (nM) |
| ROCK1 | 14.5[1][2][3][4][5] |
| ROCK2 | 6.2[1][2][3][4][5] |
Table 1: In vitro inhibitory activity of this compound against ROCK1 and ROCK2.
The data clearly indicates that this compound is approximately 2.3 times more potent against ROCK2 than ROCK1. This selectivity is a critical aspect for researchers investigating the specific roles of each ROCK isoform in various cellular processes and disease models.
Experimental Protocols
The determination of this compound's inhibitory activity relies on robust and reproducible experimental methodologies. The following section details the key in vitro kinase assay used to generate the IC50 values.
In Vitro Kinase Inhibition Assay (Z-Lyte® FRET)
A widely used method to quantify the inhibitory potential of compounds against kinases is the Z-Lyte® Fluorescence Resonance Energy Transfer (FRET)-based kinase assay.
Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase. A FRET signal is generated, which is modulated by the phosphorylation event. Inhibition of the kinase by a compound like this compound results in a decrease in substrate phosphorylation and a corresponding change in the FRET signal.
Detailed Protocol:
-
Reaction Setup: The kinase reaction is typically performed in a 15 µL volume in a 96-well or 384-well plate format.
-
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[2][6]
-
Enzyme: 5 ng of recombinant human ROCK1 or ROCK2 enzyme.[2][6]
-
Substrate: A synthetic peptide substrate based on the myosin light chain sequence (KKRPQRRYSNVF). The concentration is 1.5 µM for ROCK1 and 2 µM for ROCK2.[2][6]
-
ATP: The concentration of ATP is kept near the Km value for each enzyme to ensure sensitive detection of ATP-competitive inhibitors. For ROCK1, 12.5 µM ATP is used, and for ROCK2, 50 µM ATP is used.[2][6]
-
Inhibitor: this compound is serially diluted to various concentrations to determine the IC50 value.
-
-
Incubation: The reaction mixture is incubated for 1 hour at room temperature.[2][6]
-
Detection: After incubation, a development reagent is added, which contains a site-specific protease that cleaves the unphosphorylated substrate. This cleavage disrupts the FRET between the donor (Coumarin) and acceptor (Fluorescein) fluorophores on the peptide. The plate is read on a fluorescence plate reader.
-
Data Analysis: The ratio of donor to acceptor emission is calculated, which is proportional to the amount of phosphorylated substrate. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action of this compound and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits ROCK1/2 signaling pathways.
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of both ROCK1 and ROCK2, with a clear selectivity towards ROCK2. The quantitative data, derived from robust in vitro kinase assays, provides a solid foundation for its use as a pharmacological tool to dissect the distinct functions of ROCK isoforms. The detailed experimental protocols and visual representations of the signaling pathways and workflows presented in this guide are intended to support researchers in the fields of cancer biology, cell biology, and drug discovery in their investigations of ROCK-mediated processes.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | ROCK | TargetMol [targetmol.com]
RKI-1447: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2][3]. As a Type I kinase inhibitor, this compound binds to the ATP-binding site of ROCK, interacting with the hinge region and the DFG motif[1][2][4]. This inhibition disrupts the canonical Rho/ROCK signaling cascade, a critical regulator of various cellular processes. Dysregulation of this pathway is implicated in the progression of several diseases, including cancer, glaucoma, and nonalcoholic fatty liver disease[3][5]. This document provides an in-depth technical overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
The primary mechanism of action for this compound is the direct inhibition of ROCK1 and ROCK2 kinases[1][3]. The Rho GTPase/ROCK pathway is a central regulator of cytoskeletal dynamics, cell migration, and invasion[1][5]. This compound's interference with this pathway leads to significant downstream effects on key cellular substrates and structures.
The canonical activation of this pathway involves GTP-bound RhoA activating ROCK, which in turn phosphorylates multiple downstream substrates. This compound blocks this phosphorylation step, leading to the functional inactivation of the pathway.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
RKI-1447: A Comprehensive Technical Guide to its Cellular Targets and Molecular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, this compound competitively binds to the ATP-binding site of ROCK kinases, effectively blocking their catalytic activity.[4][5] This inhibition disrupts downstream signaling pathways crucial for various cellular processes, including cytoskeletal organization, cell migration, and proliferation. Consequently, this compound has garnered significant interest as a potential therapeutic agent in oncology and other diseases.[1][2] This technical guide provides an in-depth overview of the cellular targets, molecular effects, and experimental methodologies associated with this compound.
Cellular Targets and Selectivity
The primary cellular targets of this compound are ROCK1 and ROCK2. It exhibits high potency against these kinases with IC50 values in the low nanomolar range.[1][4][6] Kinase profiling studies have demonstrated the selectivity of this compound, with significantly lower activity against other kinases, even at high concentrations.[1][4]
Quantitative Data: Kinase Inhibition Profile
| Kinase | IC50 (nM) | Percent Inhibition @ 1µM | Reference |
| ROCK1 | 14.5 | - | [1][4] |
| ROCK2 | 6.2 | - | [1][4] |
| PKA | - | 85.5% | [4] |
| PKN1/PRK1 | - | 80.5% | [4] |
| p70S6K/RPS6KB1 | - | 61.9% | [4] |
| AKT1 | - | 56.0% | [4] |
| MRCKa/CDC42BPA | - | 50.4% | [4] |
| MEK | No effect at 10µM | - | [1][4] |
| S6 Kinase | No effect at 10µM | - | [1][4] |
Molecular Effects
The inhibition of ROCK1 and ROCK2 by this compound leads to a cascade of molecular events, primarily centered around the regulation of the actin cytoskeleton.
Inhibition of Substrate Phosphorylation
This compound effectively suppresses the phosphorylation of key ROCK substrates, including Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting subunit 1 (MYPT-1).[1][4] This dephosphorylation event is a direct consequence of ROCK inhibition and serves as a reliable biomarker for this compound activity in cellular assays.
Cytoskeletal Reorganization
A hallmark of this compound's molecular action is the disruption of actin stress fibers.[1][4] By inhibiting ROCK, this compound prevents the LPA-induced formation of these structures, which are critical for cell contraction and motility.[1] Notably, this compound does not affect the formation of lamellipodia and filopodia induced by PDGF and bradykinin, respectively, highlighting its specificity for the RhoA/ROCK pathway over Rac1/PAK and Cdc42/PAK pathways.[1]
Signaling Pathway Diagram
Caption: this compound inhibits the RhoA/ROCK signaling pathway.
Cellular and In Vivo Effects
This compound demonstrates significant anti-invasive and anti-tumor activities in various cancer models.
Quantitative Data: Cellular and In Vivo Assays
| Assay | Cell Line | Concentration/Dose | Effect | Reference |
| Anchorage-Independent Growth | MDA-MB-231 | 1 µM | Inhibition of colony formation | [1] |
| Cell Migration (Scratch Assay) | MDA-MB-231 | 1-10 µM | Inhibition of cell migration | [1] |
| Cell Invasion | MDA-MB-231 | 1-10 µM | 53-85% inhibition of invasion | [1] |
| In Vivo Mammary Tumor Growth | ErbB2 Transgenic Mice | 200 mg/kg/day (i.p.) for 14 days | 87% inhibition of tumor growth | [4][6] |
Experimental Protocols
In Vitro Kinase Assay (Z-Lyte® FRET)
This assay measures the ability of this compound to inhibit the phosphorylation of a synthetic peptide substrate by ROCK1 or ROCK2.[4]
Materials:
-
Recombinant ROCK1 or ROCK2 enzyme
-
Z-Lyte® Kinase Assay Kit - Ser/Thr 13 Peptide
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
ATP
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 15 µL reaction volume, combine the ROCK enzyme (5 ng), the peptide substrate (1.5 µM for ROCK1, 2 µM for ROCK2), and the diluted this compound.
-
Initiate the reaction by adding ATP (12.5 µM for ROCK1, 50 µM for ROCK2).
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the FRET signal according to the manufacturer's protocol.
-
Calculate IC50 values from the dose-response curves.[4]
Western Blot Analysis of ROCK Substrate Phosphorylation
This method is used to assess the phosphorylation status of MLC-2 and MYPT-1 in cells treated with this compound.[1]
Materials:
-
Cell lines (e.g., MDA-MB-231)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer)
-
Primary antibodies against p-MLC-2, MLC-2, p-MYPT-1, MYPT-1, and a loading control (e.g., tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for 1 hour.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
Cell Migration Scratch Assay
This assay evaluates the effect of this compound on the migratory capacity of cells.[1]
Materials:
-
Cell lines (e.g., MDA-MB-231)
-
This compound
-
Culture plates
-
Pipette tip or cell scraper
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" in the monolayer with a pipette tip.
-
Wash with media to remove detached cells.
-
Add media containing different concentrations of this compound.
-
Image the scratch at time 0 and after a defined period (e.g., 24 hours).
-
Quantify the closure of the scratch to determine the extent of cell migration.
In Vivo Tumor Growth Assay
This protocol describes an in vivo xenograft model to evaluate the anti-tumor efficacy of this compound.[4][6]
Materials:
-
Animal model (e.g., ErbB2 transgenic mice)
-
This compound
-
Vehicle control (e.g., 20% 2-hydroxypropyl-beta-cyclodextrin)
Procedure:
-
Allow tumors to develop in the animal model.
-
Once tumors reach a palpable size, randomize animals into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg/day, i.p.) or vehicle daily for a specified duration (e.g., 14 days).
-
Measure tumor volume at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Calculate tumor growth inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2 kinases. Its ability to disrupt the Rho/ROCK signaling pathway, leading to the inhibition of cell migration and invasion, underscores its potential as a valuable tool for cancer research and therapeutic development. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers investigating the multifaceted roles of ROCK signaling and the therapeutic applications of its inhibitors.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
RKI-1447: A Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These kinases are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, and contraction.[3] Dysregulation of the ROCK signaling pathway is associated with a number of diseases, including cancer, glaucoma, and cardiovascular disease.[1][4] this compound has emerged as a valuable tool for studying ROCK function and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, along with detailed experimental protocols and pathway visualizations.
Binding Affinity
The binding affinity of this compound for its primary targets, ROCK1 and ROCK2, has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a widely used measure of the potency of an inhibitor.
| Target | IC50 (nM) |
| ROCK1 | 14.5[1][3][5][6][7][8] |
| ROCK2 | 6.2[1][3][5][6][7][8] |
| Table 1: In vitro inhibitory potency of this compound against ROCK1 and ROCK2 kinases. |
This compound demonstrates high potency against both ROCK isoforms, with a slight preference for ROCK2.[1][3][5] It acts as a Type I kinase inhibitor, binding to the ATP-binding site of the kinase domain.[3][9][10] Crystallographic studies of the this compound/ROCK1 complex have revealed that it interacts with the hinge region and the DFG motif of the kinase.[3][9][10]
Binding Kinetics
As of the latest available data, specific kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the interaction of this compound with ROCK1 and ROCK2 have not been publicly reported. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are typically employed to determine these parameters but no such studies for this compound are present in the reviewed literature.
Kinase Selectivity
This compound exhibits a high degree of selectivity for ROCK kinases. At a concentration of 1 µM, it shows significantly less inhibition against a panel of other kinases, including PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[9] Furthermore, at concentrations as high as 10 µM, this compound does not affect the phosphorylation levels of substrates for AKT, MEK, and S6 kinase in human cancer cells.[3][5][9] This selectivity is crucial for minimizing off-target effects in both research and potential therapeutic applications.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z-Lyte™ FRET Kinase Assay)
The IC50 values for this compound against ROCK1 and ROCK2 were determined using the Invitrogen Z-Lyte™ Fluorescence Resonance Energy Transfer (FRET)-based kinase assay.[9]
Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. The peptide is labeled with a FRET pair (Coumarin and Fluorescein). Phosphorylation of the peptide protects it from cleavage by a development reagent protease. When the non-phosphorylated peptide is cleaved, FRET is disrupted. The ratio of the emission signals from the two fluorophores is used to calculate the percentage of phosphorylation.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Z-Lyte™ Ser/Thr 13 Peptide (based on myosin light chain sequence: KKRPQRRYSNVF)[9]
-
ATP
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
-
Z-Lyte™ Development Reagent
-
Stop Reagent
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in DMSO.
-
Kinase Reaction:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the ROCK1 or ROCK2 enzyme to the wells.
-
Add the this compound dilutions to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final concentrations are typically 1.5 µM peptide and 12.5 µM ATP for ROCK1, and 2 µM peptide and 50 µM ATP for ROCK2.[9]
-
Incubate the reaction for 1 hour at room temperature.[9]
-
-
Development Reaction:
-
Add the Z-Lyte™ Development Reagent to each well.
-
Incubate for 1 hour at room temperature.
-
-
Stopping the Reaction:
-
Add the Stop Reagent to each well.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
Determine the percent inhibition based on controls (no inhibitor and no enzyme).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Rho-ROCK Signaling Pathway
The Rho-ROCK signaling pathway plays a central role in regulating actin cytoskeletal dynamics.
Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
RKI-1447: A Potent ROCK Inhibitor in the Inhibition of Cellular Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2.[1][2] As a Type I kinase inhibitor, it competitively binds to the ATP-binding site of ROCK, effectively blocking its kinase activity.[1][3] This inhibition of ROCK signaling disrupts downstream cellular processes critical for cell proliferation, migration, and survival, making this compound a valuable tool for cancer research and a potential therapeutic agent. This guide provides a comprehensive overview of the role of this compound in inhibiting cell proliferation, detailing its mechanism of action, experimental validation, and relevant protocols.
Introduction to the Rho/ROCK Signaling Pathway
The Rho family of small GTPases, including RhoA and RhoC, are crucial regulators of various cellular functions such as cell proliferation, survival, and cytoskeleton organization.[1] When activated by binding to GTP, Rho proteins interact with and activate their downstream effectors, primarily ROCK1 and ROCK2.[1] ROCKs, in turn, phosphorylate a multitude of substrates that control actin-myosin contractility, cell adhesion, and motility.[4][5] Key substrates include Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1).[1][6] Phosphorylation of MLC promotes actomyosin contraction, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a net increase in phosphorylated MLC and enhanced contractility.[5][7] This pathway is frequently dysregulated in cancer, contributing to increased cell migration, invasion, and metastasis.[4][8]
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of ROCK1 and ROCK2.[1] X-ray crystallography studies have revealed that this compound binds to the ATP binding pocket of ROCK1, interacting with the hinge region and the DFG motif.[1][3] This binding prevents ATP from accessing the kinase, thereby blocking the phosphorylation of downstream ROCK substrates.
The primary mechanism by which this compound inhibits cell proliferation is through the disruption of the cytoskeleton and the modulation of signaling pathways that control cell growth and survival. By inhibiting ROCK, this compound prevents the phosphorylation of MLC-2 and MYPT-1.[1][3] This leads to a decrease in actin stress fiber formation and a reduction in cellular contractility, which are essential for cell division and movement.[1][9]
Furthermore, this compound has been shown to be highly selective for ROCK kinases. At concentrations up to 10 μM, it does not significantly affect the phosphorylation levels of other key signaling proteins such as AKT, MEK, and S6 kinase, indicating its specific mode of action.[1][10]
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies.
| Parameter | Value | Reference |
| ROCK1 IC50 | 14.5 nM | [1][2][10][11][12][13] |
| ROCK2 IC50 | 6.2 nM | [1][2][10][11][12][13] |
| Inhibition of Mammary Tumor Growth in vivo | 87% | [10][11] |
Table 1: In vitro and in vivo efficacy of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.
Methodology:
-
A Z-Lyte® FRET-based kinase assay is utilized with a Ser/Thr 13 peptide substrate derived from the myosin light chain sequence.[10]
-
The assay is performed in a 15 μL reaction volume containing 5 ng of either ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[10][11]
-
For ROCK1, 1.5 μM of peptide substrate and 12.5 μM of ATP are used. For ROCK2, 2 μM of substrate and 50 μM of ATP are used.[10][11]
-
This compound is added in a series of 8-point dilutions, and the reaction is incubated for 1 hour at room temperature.[10][11]
-
The reaction is stopped, and the ratio of phosphorylated to unphosphorylated peptide is determined to calculate the IC50 value.[11]
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Methodology:
-
Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 1200 cells per well and incubated for 24 hours.[3][10]
-
The cells are then treated with increasing concentrations of this compound or a vehicle control for 72 hours.[3][10]
-
Following treatment, 10 µl of MTT solution (final concentration 0.45 mg/ml) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[10][14]
-
A solubilization solution is added to dissolve the formazan crystals.[14]
-
The absorbance is measured at 540 nm to determine cell viability.[3][10]
Western Blot Analysis
This technique is used to assess the phosphorylation status of ROCK substrates in cells treated with this compound.
Methodology:
-
Cells are treated with various concentrations of this compound for a specified time (e.g., 1 hour).[1]
-
Whole-cell lysates are prepared using a suitable lysis buffer.[15][16]
-
Protein concentration is determined using a BCA assay.[15]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[16][17]
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ROCK substrates (e.g., P-MLC-2, MLC-2, P-MYPT-1, MYPT-1).[1]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[17]
-
The protein bands are visualized using an ECL substrate and an imaging system.[17][18]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits ROCK, blocking downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effects on cancer cells.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2. Its ability to disrupt the Rho/ROCK signaling pathway leads to a significant reduction in cancer cell proliferation, migration, and invasion. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound as a tool to further investigate the roles of ROCK in cancer and to explore its potential as a therapeutic agent. The high selectivity and potent anti-tumor activity of this compound, both in vitro and in vivo, underscore its promise in the development of novel anti-cancer therapies.[1][9]
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast… [ouci.dntb.gov.ua]
- 7. Regulation of Smooth Muscle Myosin Light Chain Phosphatase by Multisite Phosphorylation of the Myosin Targeting Subunit, MYPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a potent inhibitor of the Rho-associated ROCK kinases... - CiteAb [citeab.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. RKI 1447 dihydrochloride | ROCK inhibitor | Probechem Biochemicals [probechem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of RKI-1447: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document summarizes key preclinical data on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and in vivo efficacy. Detailed experimental protocols for the key studies cited are also provided to facilitate reproducibility and further investigation.
Introduction
This compound is a small molecule inhibitor that targets the ATP binding site of ROCK1 and ROCK2, playing a crucial role in signaling pathways that govern cell motility, invasion, and proliferation.[1][2] Its potential as an anti-cancer therapeutic has been demonstrated in preclinical models, particularly in breast cancer.[2] A thorough understanding of its pharmacokinetic profile is essential for its continued development and potential clinical translation.
Mechanism of Action: Inhibition of the Rho-ROCK Signaling Pathway
This compound functions as a Type I kinase inhibitor, competitively binding to the ATP pocket of ROCK1 and ROCK2.[1] This binding event prevents the phosphorylation of downstream ROCK substrates, most notably Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2] The inhibition of MLC-2 phosphorylation leads to a reduction in actomyosin contractility, which is critical for cell migration and invasion. The inhibition of MYPT-1 phosphorylation prevents the inactivation of myosin phosphatase, leading to decreased MLC phosphorylation. The overall effect is a disruption of the cellular machinery required for tumor cell invasion and proliferation.
Below is a diagram illustrating the mechanism of action of this compound within the Rho-ROCK signaling pathway.
Caption: this compound inhibits ROCK1/2, preventing downstream phosphorylation and promoting anti-tumor effects.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in rats. While efficacy studies have been conducted in mice, specific pharmacokinetic data for this species are not currently available in the cited literature.
Rat Pharmacokinetic Parameters
A study utilizing UPLC-MS/MS for plasma concentration analysis in rats following intravenous (IV) and oral (PO) administration yielded the following pharmacokinetic parameters.
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| T1/2z (h) | 6.2 ± 2.0 | 7.0 ± 5.9 |
| Tmax (h) | - | 1.8 ± 1.1 |
| Cmax (ng/mL) | - | 235.8 ± 123.4 |
| AUC(0-t) (ng·h/mL) | 1489.2 ± 384.7 | 1089.4 ± 411.2 |
| AUC(0-∞) (ng·h/mL) | 1551.9 ± 423.8 | 1140.8 ± 449.6 |
| Vz (L/kg) | 11.4 ± 4.1 | - |
| CLz (L/h/kg) | 1.3 ± 0.3 | - |
| Bioavailability (%) | - | 7.3 |
Data presented as mean ± standard deviation.
The data indicate that this compound exhibits a relatively short half-life in rats and has low oral bioavailability (7.3%).[3]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a transgenic mouse model of breast cancer.
Mammary Tumor Growth Inhibition in an ErbB2 Transgenic Mouse Model
In a study using the FVB/N-Tg(MMTVneu) transgenic mouse model, which spontaneously develops mammary tumors, this compound demonstrated significant anti-tumor efficacy.
| Treatment Group | Dose | Route | % Change in Tumor Volume |
| Vehicle | - | i.p. | +68.3% |
| This compound | 200 mg/kg/day | i.p. | +8.8% |
Treatment with this compound resulted in an 87% inhibition of mammary tumor growth compared to the vehicle control group.
Experimental Protocols
Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol describes the method used to determine the concentration of this compound in rat plasma.[3]
-
Sample Preparation:
-
To 50 µL of rat plasma, add an internal standard (e.g., diazepam).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
UPLC-MS/MS System:
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of the following transitions:
-
This compound: m/z 327.1 → 204.0
-
Internal Standard (Diazepam): m/z 285.1 → 193.3
-
-
Below is a workflow diagram for the UPLC-MS/MS quantification of this compound.
Caption: Workflow for the quantification of this compound in plasma samples.
In Vivo Mammary Tumor Efficacy Study
This protocol provides an overview of the in vivo efficacy study of this compound in a breast cancer mouse model.
-
Animal Model: FVB/N-Tg(MMTVneu) transgenic mice, which spontaneously develop mammary tumors.
-
Treatment Groups:
-
Vehicle control (intraperitoneal injection).
-
This compound (200 mg/kg/day, intraperitoneal injection).
-
-
Study Procedure:
-
Monitor female mice for the development of palpable mammary tumors.
-
Once tumors reach a predetermined size, randomize mice into treatment groups.
-
Administer treatment daily for the duration of the study.
-
Measure tumor volume at regular intervals using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint: The primary endpoint is the change in tumor volume from the start to the end of the treatment period.
Western Blot Analysis of ROCK Substrate Phosphorylation
This protocol outlines the general procedure for assessing the effect of this compound on the phosphorylation of its downstream targets, MLC-2 and MYPT-1.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MDA-MB-231 breast cancer cells) under standard conditions.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
-
Protein Extraction:
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated MLC-2 (p-MLC-2), total MLC-2, phosphorylated MYPT-1 (p-MYPT-1), and total MYPT-1. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative levels of phosphorylated proteins compared to total protein and the loading control.
Below is a workflow diagram for the Western blot analysis.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Conclusion
The available preclinical data demonstrate that this compound is a potent inhibitor of the Rho-ROCK signaling pathway with significant anti-tumor activity in a mouse model of breast cancer. The pharmacokinetic profile in rats indicates a short half-life and low oral bioavailability, suggesting that parenteral administration may be more effective. Further studies are warranted to fully characterize the pharmacokinetic properties of this compound in other species, including mice, to better correlate pharmacokinetic and pharmacodynamic relationships and to guide the design of future clinical investigations. The detailed methodologies provided in this guide should serve as a valuable resource for researchers in the field of oncology and drug development.
References
The Impact of RKI-1447 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), on gene expression. This document summarizes key findings from preclinical studies, details the experimental methodologies used, and visualizes the critical signaling pathways involved.
Executive Summary
This compound is a small molecule inhibitor targeting ROCK1 and ROCK2, kinases that play a pivotal role in various cellular processes, including cytoskeletal organization, cell migration, and proliferation.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in the progression and metastasis of several cancers.[3] This guide focuses on the molecular consequences of this compound treatment, specifically its impact on the transcriptome of cancer cells. The primary focus of this guide is a study by Dyberg et al. which investigated the effects of this compound on medulloblastoma cells.[3]
Quantitative Gene Expression Analysis
Treatment of the Group 3 medulloblastoma cell line D425 with 1 µM this compound for 24 hours resulted in significant alterations in the expression of 995 genes. Of these, 661 genes were downregulated, and 334 genes were upregulated, indicating a substantial transcriptomic shift induced by ROCK inhibition.[2]
Downregulated Genes and Pathways
Gene Set Enrichment Analysis (GSEA) of the downregulated genes revealed a significant over-representation of genes associated with key cancer progression pathways.
Table 1: Key Downregulated Signaling Pathways Following this compound Treatment [3]
| Pathway | Description |
| TNFα Signaling via NFκβ | This pathway is crucial for inflammation, cell survival, and proliferation. Its downregulation suggests an anti-inflammatory and anti-proliferative effect of this compound. |
| Epithelial-Mesenchymal Transition (EMT) | EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing motility and invasion, and is a hallmark of metastasis. Inhibition of this pathway is a key indicator of the anti-metastatic potential of this compound. |
Table 2: Expression Changes of Key Proteins in Pathways Downregulated by this compound [3]
| Protein | Pathway | Effect of this compound |
| RHOA | Rho/ROCK Signaling | Downregulated |
| RHOB | Rho/ROCK Signaling | Downregulated |
| JUN | TNFα/NFκβ Signaling | Downregulated |
| Vimentin | Epithelial-Mesenchymal Transition | Downregulated |
Note: The comprehensive list of all 995 differentially expressed genes, including their respective fold changes and p-values, is available in Table S4 of the supplementary materials of the publication by Dyberg et al., Cancers (Basel) 2020 Jan; 12(1): 73.[2]
Upregulated Genes
While the primary anti-cancer effects of this compound appear to be mediated by the downregulation of pro-tumorigenic pathways, 334 genes were observed to be upregulated.[2] A detailed analysis of these genes and their associated pathways can be found in the aforementioned supplementary data of the pivotal study.
Experimental Protocols
The following section details the methodologies employed in the key study by Dyberg et al. to assess the impact of this compound on gene expression.
Cell Culture and Treatment
-
Cell Line: D425 medulloblastoma Group 3 cells, known for their metastatic features, were used.[2]
-
Treatment: Cells were treated with 1 µM this compound or a vehicle control (0.01% DMSO) for 24 hours. The experiment was performed in triplicate.[3]
RNA Sequencing and Analysis
-
RNA Purification: Total RNA was extracted from the treated and control cells using the RNeasy Kit (Qiagen).[3]
-
Quality Control: The integrity and quality of the purified RNA were assessed using an Agilent Tapestation.[3]
-
RNA Sequencing: The samples were subjected to RNA sequencing to determine the expression levels of all genes.
-
Differential Expression Analysis: The resulting sequencing data was analyzed to identify genes with statistically significant changes in expression between the this compound treated and vehicle control groups.[2]
-
Gene Set Enrichment Analysis (GSEA): GSEA was performed on the differentially expressed genes to identify the biological pathways that were significantly enriched among the up- and downregulated genes.[3]
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathways Affected by this compound
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
Initial Studies on RKI-1447 in Novel Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in various novel disease models. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows to support further research and development of this compound.
Core Mechanism of Action
This compound is a Type I kinase inhibitor that competitively binds to the ATP-binding site of ROCK1 and ROCK2.[1][2] This interaction, primarily with the hinge region and the DFG motif, prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][3] The inhibition of this signaling cascade leads to the disruption of actin cytoskeleton organization and downstream cellular processes, including cell migration, invasion, and proliferation.[1][3]
Signaling Pathway of this compound Inhibition
The primary mechanism of this compound involves the inhibition of the Rho/ROCK signaling pathway, a critical regulator of cellular contractility and motility.
Preclinical Efficacy in Breast Cancer Models
Initial groundbreaking studies on this compound focused on its anti-cancer properties, particularly in breast cancer. These studies established its potency and selectivity, laying the foundation for its exploration in other disease contexts.
Quantitative Data: Breast Cancer
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (ROCK1) | In vitro kinase assay | 14.5 nM | [4] |
| IC50 (ROCK2) | In vitro kinase assay | 6.2 nM | [4] |
| Tumor Growth Inhibition | MMTV-neu transgenic mouse model | 87% | [3] |
| Anchorage-Independent Growth Inhibition (IC50) | MDA-MB-231 | ~1 µM | [1] |
Experimental Protocols: Breast Cancer
In Vitro Kinase Assay: The inhibitory activity of this compound on ROCK1 and ROCK2 was determined using the Z-Lyte® FRET kinase assay (Invitrogen). The assay was performed with purified ROCK1 and ROCK2 enzymes and a synthetic peptide substrate. The IC50 values were calculated from dose-response curves.[1]
Cell Lines and Culture: Human breast cancer cell lines MDA-MB-231 and MDA-MB-468 were utilized. Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
Western Blot Analysis: To assess the inhibition of ROCK signaling, cells were treated with this compound, and cell lysates were subjected to Western blotting to detect the phosphorylation levels of ROCK substrates, such as MLC-2 and MYPT-1.[1]
Cell Migration and Invasion Assays: Migration was assessed using a scratch-wound healing assay, and invasion was measured using a Matrigel invasion assay. The ability of this compound to inhibit these processes was quantified by measuring the closure of the scratch or the number of invaded cells, respectively.[1]
Anchorage-Independent Growth Assay: The effect on anchorage-independent growth, a hallmark of transformation, was determined by a soft agar colony formation assay. Cells were plated in soft agar with various concentrations of this compound, and colony formation was assessed after several weeks.[1]
In Vivo Tumor Growth Studies: The in vivo efficacy was evaluated in the MMTV-neu transgenic mouse model of breast cancer. Tumor-bearing mice were treated with this compound, and tumor growth was monitored over time.[3]
Novel Disease Model Applications
Building on the foundational work in breast cancer, the therapeutic potential of this compound has been explored in several novel disease models.
Neuroblastoma
Recent studies have investigated this compound as a potential therapeutic agent for high-risk neuroblastoma, a pediatric cancer with poor prognosis.
Key Findings:
-
Treatment with this compound resulted in decreased growth, increased cell death, and inhibition of the N-MYC oncogene in both in vitro and in vivo models of neuroblastoma.[5][6]
-
This compound demonstrated synergistic anti-tumor effects when combined with BET inhibitors, a class of drugs targeting epigenetic regulators.[5][6]
Experimental Models:
-
In vitro: Various neuroblastoma cell lines were used to assess the effects of this compound on cell viability, apoptosis, and protein expression.
-
In vivo: The TH-MYCN transgenic mouse model, which develops spontaneous neuroblastomas, and zebrafish xenograft models were utilized to evaluate the in vivo efficacy of this compound.[5][6]
Glaucoma
This compound has been investigated for its potential to lower intraocular pressure (IOP), a major risk factor for glaucoma.
Quantitative Data: Glaucoma
| Parameter | Model | Result | Reference |
| Intraocular Pressure (IOP) Reduction | Porcine ex vivo pigmentary glaucoma model | Reduced from 20.14 ± 2.59 mmHg to 13.38 ± 0.91 mmHg | [7][8] |
| Outflow Facility | Porcine ex vivo pigmentary glaucoma model | Partially reversed pigment-induced reduction | [7][8] |
| Phagocytosis | Primary porcine trabecular meshwork cells | Reversed pigment-induced reduction | [8] |
Experimental Protocol: Porcine Ex Vivo Glaucoma Model Fresh porcine anterior chambers were perfused with a pigment medium to induce a state mimicking pigmentary glaucoma, characterized by elevated IOP. After establishing this condition, the anterior chambers were treated with this compound. IOP was continuously monitored, and the outflow facility was calculated. Primary trabecular meshwork (TM) cells were isolated and cultured to study the cellular mechanisms, including effects on the actin cytoskeleton and phagocytosis.[7][8]
Spinal Cord Injury
The potential of this compound to promote recovery after spinal cord injury (SCI) has also been explored.
Key Findings:
-
In a rat model of spinal cord compression injury, treatment with this compound led to significant improvements in sensory and motor behavior.[9][10]
-
Histological analysis suggested that this compound treatment resulted in improved morphological outcomes following injury.[10]
Experimental Protocol: Rat Spinal Cord Compression Injury Model Adult Sprague Dawley rats underwent a laminectomy followed by a controlled compression of the spinal cord using a clip. Following the injury, animals were treated with different doses of this compound (e.g., 0.3 µg/kg and 0.6 µg/kg). Behavioral recovery was assessed at various time points post-injury using standardized tests such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, as well as tests for sensory responses. Histological analysis of the spinal cord tissue was performed to evaluate the extent of tissue damage and any potential neuroprotective or regenerative effects of the treatment.[9][10]
Conclusion and Future Directions
The initial studies on this compound have demonstrated its therapeutic potential across a range of disease models, from cancer to glaucoma and spinal cord injury. Its well-defined mechanism of action as a potent ROCK inhibitor provides a strong rationale for its efficacy in these diverse pathologies where Rho/ROCK signaling is implicated.
Future research should focus on:
-
Elucidating the detailed molecular mechanisms underlying the observed therapeutic effects in these novel disease models.
-
Conducting further preclinical studies to optimize dosing and treatment regimens and to assess long-term safety and efficacy.
-
Exploring the potential of this compound in other disease areas where ROCK signaling is known to play a pathological role, such as fibrosis and cardiovascular diseases.
This technical guide serves as a foundational resource for scientists and researchers interested in the continued development of this compound as a promising therapeutic agent.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ki.se [ki.se]
- 7. This compound, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kurdishstudies.net [kurdishstudies.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Models of RKI-1447-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical models governing the interaction between the potent and selective Rho-associated coiled-coil kinase (ROCK) inhibitor, RKI-1447, and its protein targets. This document details the molecular mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting ROCK1 and ROCK2, serine/threonine kinases that are critical regulators of cellular processes such as cytoskeletal organization, cell migration, and proliferation.[1][2][3] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including cancer, glaucoma, and nonalcoholic fatty liver disease, making ROCK an attractive therapeutic target.[4] this compound has demonstrated significant anti-invasive and anti-tumor activities in preclinical studies.[1][3]
Molecular Mechanism of Action
This compound functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the ROCK kinase domain.[1][2][3][5] This mode of inhibition prevents the binding of ATP, thereby blocking the phosphorylation of downstream ROCK substrates.
Structural Insights from Crystallography
Crystal structures of the this compound/ROCK1 complex have revealed the specific molecular interactions that underpin its inhibitory activity.[1][5][6] this compound docks into the ATP binding site, engaging with two key regions:
-
The Hinge Region: This region connects the N- and C-lobes of the kinase domain and is crucial for inhibitor binding.
-
The DFG Motif: Named for its conserved Asp-Phe-Gly sequence, this motif is located at the start of the activation loop and plays a critical role in catalysis.
The specific hydrogen bonds and van der Waals interactions between this compound and the amino acid residues within these regions are responsible for its high affinity and selectivity.
Quantitative Data
The inhibitory potency of this compound against ROCK1 and ROCK2 has been quantified through in vitro kinase assays.
| Target | IC50 (nM) | Reference |
| ROCK1 | 14.5 | [3][4][6] |
| ROCK2 | 6.2 | [3][4][6] |
Signaling Pathway
This compound exerts its cellular effects by inhibiting the RhoA/ROCK signaling pathway. This pathway is a central regulator of actin-myosin contractility.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
RKI-1447: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2).[1][2] As a critical component of the Rho GTPase signaling pathway, ROCK plays a pivotal role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.[1][3] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including cancer metastasis. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK and effectively suppressing its kinase activity.[1][4] This inhibition leads to a reduction in the phosphorylation of downstream substrates like Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), resulting in the disruption of actin stress fibers and a decrease in cell motility and invasion.[1][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, signaling, and migration.
Mechanism of Action
This compound selectively inhibits ROCK1 and ROCK2, leading to the downstream effects illustrated in the signaling pathway diagram below. This potent inhibitor has been shown to suppress cancer cell migration, invasion, and anchorage-independent growth.[1][2]
References
- 1. axionbiosystems.com [axionbiosystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RKI-1447 In Vivo Studies
These application notes provide a comprehensive guide for researchers utilizing the potent and selective ROCK1/2 inhibitor, RKI-1447, in preclinical in vivo studies. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2][3] These kinases are crucial mediators of the Rho GTPase signaling pathway, which plays a significant role in various cellular processes, including cytoskeletal organization, cell migration, and invasion.[1][2] Dysregulation of the Rho/ROCK pathway is implicated in the progression and metastasis of various cancers, making ROCK inhibitors like this compound a subject of interest for therapeutic development.[1][2][4] this compound has demonstrated anti-invasive and anti-tumor activities in preclinical models of breast cancer and neuroblastoma.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| ROCK1 | 14.5 nM | Z-Lyte FRET kinase assay | [5] |
| ROCK2 | 6.2 nM | Z-Lyte FRET kinase assay | [5] |
Table 2: In Vivo Dosage and Efficacy of this compound in a Breast Cancer Model
| Animal Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Efficacy | Reference |
| MMTV/neu Transgenic Mice | 200 mg/kg | Intraperitoneal (i.p.) | 20% 2-hydroxypropyl-beta-cyclodextrin (HPCD) | Daily for 14 days | 87% inhibition of mammary tumor growth; treated tumors were 7.7-fold smaller than controls.[5][6] | [6] |
Table 3: In Vivo Dosage in a Spinal Cord Injury Model
| Animal Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Efficacy | Reference |
| Sprague Dawley Rats | 0.3 and 0.6 µg/kg/b.w. | Not specified | Not specified | Not specified | Dose-dependent improvement in behavioral and histological outcomes. The 28-day treatment showed more promising results than a 14-day treatment.[7][8] | [7] |
Note on Dosage Discrepancy: A significant difference in the effective in vivo dosage has been reported between studies (mg/kg vs. µg/kg). This could be due to the different animal models and disease contexts. Researchers should perform pilot studies to determine the optimal and tolerable dose for their specific experimental setup.
Signaling Pathway
This compound functions by inhibiting the ROCK1 and ROCK2 kinases, which are downstream effectors of the small GTPase RhoA. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1).[2][9] The dephosphorylation of these substrates leads to a disruption of actin stress fiber formation, which in turn inhibits cancer cell migration and invasion.[1][2][9]
Experimental Protocols
4.1. Preparation of this compound for In Vivo Administration
-
For Intraperitoneal (i.p.) Injection (based on a breast cancer model):
-
Prepare a 20% (w/v) solution of 2-hydroxypropyl-beta-cyclodextrin (HPCD) in sterile water.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the 20% HPCD solution to achieve the desired final concentration (e.g., for a 200 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 40 mg/mL).
-
Ensure the solution is freshly prepared before each administration.
-
-
For Oral Administration or Alternative Injection Formulation:
-
Option 1 (CMC-Na Suspension):
-
Prepare a sterile solution of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5-1% w/v).
-
Suspend the this compound powder in the CMC-Na solution to a final concentration of at least 5 mg/mL.
-
Mix thoroughly to ensure a homogenous suspension.
-
-
Option 2 (Captisol-based Solution):
-
Prepare a 15% (w/v) solution of Captisol (sulfobutylether-β-cyclodextrin) in sterile water.
-
Add this compound powder to the Captisol solution and mix to form a uniform suspension.
-
These solutions should be used immediately after preparation.
-
-
4.2. In Vivo Tumor Growth Inhibition Study Protocol (Xenograft or Transgenic Model)
-
Animal Model: Utilize an appropriate mouse model, such as MMTV/neu transgenic mice for spontaneous mammary tumors or immunodeficient mice with xenografted human cancer cells.[1][6]
-
Tumor Inoculation (for xenografts): Inoculate tumor cells subcutaneously into the flank of the mice.
-
Tumor Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at the determined dose and route (e.g., 200 mg/kg, i.p., daily).
-
Control Group: Administer the corresponding vehicle solution (e.g., 20% HPCD) following the same schedule and route.
-
-
Monitoring: Monitor animal body weight and overall health throughout the study to assess toxicity.
-
Endpoint: Continue the treatment for a predefined period (e.g., 14 days).[6][10] The study endpoint may be determined by the treatment duration, tumor size limits, or signs of animal distress.
-
Data Analysis: At the end of the study, calculate the percent change in tumor volume for each group relative to the start of treatment. Compare the average tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
Concluding Remarks
This compound is a potent ROCK inhibitor with demonstrated efficacy in preclinical in vivo models. The provided protocols and data serve as a guide for designing and conducting further in vivo studies. It is crucial to carefully consider the choice of animal model, vehicle, and dosage, and to perform pilot studies to optimize these parameters for each specific research question. The ability of this compound to inhibit key processes in cancer progression warrants its continued investigation as a potential therapeutic agent.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for RKI-1447 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in Western blot experiments. The protocols outlined below are designed to enable the effective assessment of this compound's impact on cellular signaling pathways.
Introduction
This compound is a small molecule inhibitor that targets the ATP-binding site of ROCK1 and ROCK2, playing a critical role in various cellular processes, including cytoskeleton regulation, cell migration, and proliferation.[1][2][3] Its utility in cancer research and other therapeutic areas is a subject of ongoing investigation.[2][4] Western blotting is a fundamental technique to elucidate the mechanism of action of this compound by detecting changes in the phosphorylation state of its downstream substrates.
Mechanism of Action
This compound is a Type I kinase inhibitor that competitively binds to the ATP pocket of ROCK1 and ROCK2.[1][3][5] This inhibition prevents the phosphorylation of key downstream targets, most notably Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][3][5][6] The dephosphorylation of these substrates leads to a reduction in actomyosin contractility and subsequent effects on cell morphology and motility.[1][3]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Kinase | Reference |
| IC₅₀ | 14.5 nM | ROCK1 | [1][2] |
| IC₅₀ | 6.2 nM | ROCK2 | [1][2] |
| Effective Concentration (in cells) | 1 - 10 µM | - | [3][5] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation of ROCK substrates.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MDA-MB-231, H1299, or NIH 3T3) in appropriate culture dishes and grow to 70-80% confluency.[3]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Aspirate the culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period, typically 1 hour, at 37°C in a CO₂ incubator.[3]
Western Blot Workflow
Detailed Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Sample Preparation:
-
To an equal amount of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8] For phospho-specific antibodies, BSA is recommended to reduce background.[9]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include those targeting phosphorylated MLC-2 and phosphorylated MYPT-1. Total protein levels of MLC-2, MYPT-1, and a loading control (e.g., GAPDH or β-actin) should also be probed on separate blots or after stripping.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein bands or the loading control.
-
Conclusion
This document provides a comprehensive guide for the application of this compound in Western blot experiments. By following these protocols, researchers can effectively investigate the inhibitory effects of this compound on the ROCK signaling pathway and its downstream targets. Careful execution of these experimental steps will yield reliable and reproducible data, contributing to a deeper understanding of the biological roles of ROCK kinases and the therapeutic potential of their inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for RKI-1447 Kinase Assay
These application notes provide a detailed protocol for determining the inhibitory activity of RKI-1447 against Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The provided methodologies are intended for researchers, scientists, and drug development professionals working on kinase inhibitors.
Introduction
This compound is a potent and selective inhibitor of ROCK1 and ROCK2 kinases.[1][2][3][4] It functions as a Type I kinase inhibitor, binding to the ATP-binding site in the kinase domain through interactions with the hinge region and the DFG motif.[2][3][5] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1), thereby affecting cellular processes like actin cytoskeleton organization, cell migration, and invasion.[2][5][6] this compound has demonstrated anti-invasive and anti-tumor activities in preclinical breast cancer models.[2][5][6]
Quantitative Data Summary
The inhibitory potency of this compound against ROCK1 and ROCK2 has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| ROCK1 | 14.5[1][2][3] |
| ROCK2 | 6.2[1][2][3] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. Active RhoA GTPase activates ROCK, which in turn phosphorylates its substrates, leading to the assembly of actin stress fibers. This compound directly inhibits ROCK, thereby blocking this downstream signaling cascade.
Caption: this compound inhibits ROCK1/2, blocking downstream signaling.
Experimental Protocols
A highly sensitive and reliable method for determining the potency of this compound is the Z'-LYTE™ FRET-based kinase assay.[2][3][4][7] This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase.
Biochemical Kinase Assay Protocol for this compound against ROCK1 and ROCK2
This protocol is adapted from published studies using the Invitrogen Z'-LYTE™ Kinase Assay Kit with a Ser/Thr 13 peptide.[2][3][4][7][8]
Materials:
-
ROCK1 and ROCK2 enzymes
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr 13 Peptide (based on MLC sequence: KKRPQRRYSNVF)[2][3][4][7]
-
This compound
-
ATP
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[3][4][7][9]
-
DMSO
-
384-well plates
Experimental Workflow Diagram:
Caption: Workflow for the this compound kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 8-point dilutions).[3][4][7][9]
-
Reaction Setup:
-
Initiation and Incubation:
-
Detection:
-
Stop the reaction and proceed with the Z'-LYTE™ FRET detection protocol as per the manufacturer's instructions. This typically involves adding a development reagent that selectively cleaves the unphosphorylated peptide.[7]
-
The FRET signal is then measured using a plate reader with excitation at 400 nm and emission detection at 445 nm and 520 nm.[7]
-
-
Data Analysis:
-
The ratio of the emission signals (445 nm / 520 nm) is used to calculate the percentage of phosphorylation.
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the percent inhibition data to a dose-response curve. Assays should be performed in duplicate on multiple separate days to ensure reproducibility.[3][4][7][9]
-
Cell-Based Assay for ROCK Inhibition
To assess the activity of this compound in a cellular context, the inhibition of ROCK-mediated actin stress fiber formation can be monitored.[2]
Materials:
-
NIH 3T3 cells
-
8-chamber slides or 96-well imaging plates
-
Serum-free media
-
This compound
-
Lysophosphatidic acid (LPA)
-
4% Paraformaldehyde
-
Texas-Red Phalloidin
-
DAPI mounting medium
Procedure:
-
Plate NIH 3T3 cells (e.g., 8,000 cells/well in an 8-chamber slide) and serum-starve for 24 hours.[9]
-
Treat the cells with vehicle or this compound (e.g., 1 µM) for 1 hour.[9]
-
Stimulate the cells with 10 µM LPA for 30 minutes to induce stress fiber formation.[9]
-
Fix the cells with 4% paraformaldehyde.[9]
-
Stain the actin filaments with Texas-Red Phalloidin and the nuclei with DAPI.[9]
-
Visualize the cells using a fluorescence microscope and assess the formation of actin stress fibers.
Selectivity
This compound is a selective inhibitor of ROCK kinases. At a concentration of 1 µM, it shows significantly less inhibition against a panel of other kinases, including PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[3] Furthermore, in cellular assays, this compound does not affect the phosphorylation levels of AKT, MEK, and S6 kinase at concentrations up to 10 µM.[2][5][6] It also selectively inhibits ROCK-mediated actin stress fiber formation induced by LPA, without affecting PAK-mediated lamellipodia and filopodia formation stimulated by PDGF and Bradykinin, respectively.[2][3][5][6]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | ROCK | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing RKI-1447 for Cell Migration and Invasion Assays
Introduction
RKI-1447 is a potent and selective, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] The Rho/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, cell polarity, and actomyosin contractility, which are fundamental processes involved in cell migration and invasion.[3][4] Overexpression and hyperactivity of ROCK are frequently observed in various cancers and are associated with increased metastasis and poor prognosis.[3][5] this compound's ability to selectively inhibit ROCK makes it an invaluable tool for researchers studying the mechanisms of cancer cell motility and for professionals in drug development exploring anti-metastatic therapies.[1][6]
Mechanism of Action
This compound is a Type I kinase inhibitor that targets the ATP-binding site of ROCK1 and ROCK2.[1][7] By blocking the kinase activity of ROCK, this compound prevents the phosphorylation of its key downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1][6] Inhibition of MLC phosphorylation reduces actomyosin contractility, while preventing the inactivation of myosin phosphatase via MYPT1 phosphorylation also contributes to this effect.[4] The net result is the disruption of actin stress fiber formation and a reduction in cellular tension, which are essential for the mesenchymal mode of cell migration and invasion.[3][7] this compound has been shown to be highly selective for ROCK, with no significant effect on other kinases like AKT, MEK, or S6 kinase at effective concentrations.[1]
Data Presentation
Table 1: this compound Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Reference |
| ROCK1 | 14.5 | [2] |
| ROCK2 | 6.2 | [2] |
Table 2: Effect of this compound on Cancer Cell Lines
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 (Breast) | Wound Healing (Migration) | 1-10 µM | Significant inhibition of cell migration. | [7][8] |
| MDA-MB-231 (Breast) | Matrigel Invasion | 1-10 µM | Potent inhibition of breast cancer cell invasion through Matrigel. | [7][9] |
| MDA-MB-231 (Breast) | Anchorage-Independent Growth | 1-10 µM | Inhibition of tumor growth in soft agar assays. | [1][10] |
| H-1299 (Lung) | Substrate Phosphorylation | 1-10 µM | Suppression of MLC-2 and MYPT-1 phosphorylation. | [1] |
| Medulloblastoma | Migration & Invasion | Not Specified | Reduced tumorigenicity through inhibition of ROCK-dependent migration and invasion. | [3] |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses two-dimensional cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is measured in the presence and absence of this compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 6-well plate and allow them to grow to a confluent monolayer.[9]
-
Cell Starvation (Optional): To reduce the effects of proliferation, starve the cells in a serum-free medium for 24 hours prior to the assay.[9]
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.
-
Washing: Gently wash the wells twice with PBS to remove floating cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch at marked locations using a microscope (Time 0).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migration rate (typically 12-24 hours).
-
Final Imaging: After incubation, acquire images at the exact same locations as Time 0.
-
Analysis: Measure the width of the scratch at several points for both time points. Calculate the percentage of wound closure using the formula: [(Initial Width - Final Width) / Initial Width] * 100.
Protocol 2: Transwell Invasion Assay
This assay measures the ability of cells to migrate through a basement membrane matrix, mimicking the invasion process through the extracellular matrix (ECM).
Methodology:
-
Insert Preparation: Thaw Matrigel Basement Membrane Matrix on ice. Dilute Matrigel with cold, serum-free medium and add a thin layer (e.g., 50 µL) to the upper chamber of Transwell inserts (8.0 µm pore size).[11][12] Incubate at 37°C for at least 1 hour to allow it to solidify.[11]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin, wash, and resuspend them in a serum-free medium at a concentration of 1-5 x 10⁵ cells/mL.
-
Treatment: Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[9][11] The duration should be optimized based on the cell type's invasive potential.
-
Staining:
-
After incubation, carefully aspirate the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells and the Matrigel layer from the top surface of the membrane.[11][13]
-
Fix the inserts in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[11][14]
-
Stain the invaded cells on the bottom of the membrane with 0.1% Crystal Violet for 10-20 minutes.[11][12]
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained (invaded) cells in 3-5 random fields of view per insert.
-
Calculate the average number of invaded cells per field for each treatment condition. The results can be expressed as a percentage of the vehicle-treated control.
-
Note: A parallel migration assay can be performed using uncoated inserts to distinguish between anti-migratory and anti-invasive effects.[13]
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a potent inhibitor of the Rho-associated ROCK kinases... - CiteAb [citeab.com]
- 11. snapcyte.com [snapcyte.com]
- 12. Invasion Assay [www2.lbl.gov]
- 13. 使用 Millicell® Cell Culture Inserts 的細胞遷移和入侵測試指引 [sigmaaldrich.com]
- 14. Matrigel Invasion Assay Protocol [bio-protocol.org]
Application Notes and Protocols for RKI-1447 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4][5] The ROCK signaling pathway plays a crucial role in various cellular processes, including cytoskeletal organization, cell migration, and proliferation, which are often dysregulated in cancer.[1][2][5] Inhibition of ROCK signaling by this compound has demonstrated significant anti-tumor and anti-invasive activities in various preclinical mouse models of cancer, making it a promising candidate for further investigation in oncology.[1][2][3] This document provides a detailed overview of the application of this compound in mouse models of cancer, including its mechanism of action, efficacy data, and experimental protocols.
Mechanism of Action
This compound is a Type I kinase inhibitor that competitively binds to the ATP-binding site of ROCK1 and ROCK2.[1][2][5][6] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2][3][7] The dephosphorylation of these substrates leads to the disruption of actin stress fiber formation and a reduction in cancer cell migration, invasion, and anchorage-independent growth.[1][2][3][5]
Signaling Pathway Diagram
Caption: this compound inhibits ROCK1/2, blocking downstream signaling and cellular invasion.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cancer Type | Reference |
| ROCK1 | 14.5 | - | [4] |
| ROCK2 | 6.2 | - | [4] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Type | Mouse Model | This compound Dose | Administration Route | Tumor Growth Inhibition | Reference |
| Breast Cancer | MMTV-neu Transgenic | 200 mg/kg/day | Intraperitoneal (i.p.) | 87% | [7] |
| Colorectal Carcinoma | Xenograft Model | Not Specified | Not Specified | Effective Inhibition | [8] |
| Neuroblastoma | In vivo models | Not Specified | Not Specified | Decreased growth, increased cell death | [9] |
| Leukemia (SRSF2 mutant) | Xenograft Model | Not Specified | Not Specified | Targeted cytotoxicity | [10] |
Experimental Protocols
This section provides detailed protocols for evaluating the efficacy of this compound in a mouse model of breast cancer, based on published studies.
In Vivo Tumor Growth Inhibition Study in a Transgenic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a spontaneous tumor model.
Materials:
-
Animal Model: FVB/N-Tg(MMTVneu)202Mul/J transgenic mice, which spontaneously develop mammary tumors.[7]
-
Compound: this compound
-
Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HPCD) in sterile water.
-
Calipers for tumor measurement.
-
Syringes and needles for intraperitoneal injections.
Experimental Workflow Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting SRSF2 mutations in leukemia with this compound: A strategy to impair cellular division and nuclear structure - PubMed [pubmed.ncbi.nlm.nih.gov]
RKI-1447 for Glaucoma Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RKI-1447 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2.[1][2] The ROCK signaling pathway plays a crucial role in regulating aqueous humor outflow through the trabecular meshwork (TM), the primary drainage pathway of the eye. In glaucoma, increased ROCK activity is associated with elevated intraocular pressure (IOP), a major risk factor for optic nerve damage and vision loss. This compound has emerged as a promising therapeutic candidate for glaucoma by targeting the ROCK pathway to lower IOP. These application notes provide detailed protocols and data based on the use of this compound in a porcine ex vivo model of pigmentary glaucoma, a condition characterized by the dispersion of pigment granules that can obstruct aqueous humor outflow.[3][4][5][6]
Mechanism of Action
This compound lowers IOP primarily by increasing the outflow of aqueous humor through the conventional pathway.[1][4] This is achieved through the disruption of actin stress fibers and a decrease in focal adhesions in the TM cells, leading to cellular relaxation and expansion of the outflow channels.[1][4] Additionally, this compound has been shown to enhance the phagocytic activity of TM cells, which may help clear obstructive pigment and cellular debris from the outflow pathway.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of this compound in a porcine ex vivo pigmentary glaucoma model.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Porcine Ex Vivo Pigmentary Glaucoma Model [3][4][5][6]
| Treatment Group | Baseline IOP (mmHg) | IOP after 48h Pigment Perfusion (mmHg) | IOP after this compound Treatment (mmHg) | Percent IOP Reduction |
| This compound | 12.21 ± 1.06 | 20.14 ± 2.59 | 13.38 ± 0.91 | 33.58% |
| Vehicle Control | 10.32 ± 0.82 | 19.75 ± 0.71 | No significant change | N/A |
| Normal Control | 10.21 ± 1.15 | N/A | N/A | N/A |
Table 2: Effect of this compound on Outflow Facility in a Porcine Ex Vivo Pigmentary Glaucoma Model [4][5][6]
| Treatment Group | Baseline Outflow Facility (μL/min/mmHg) | Outflow Facility after 48h Pigment Perfusion (μL/min/mmHg) | Outflow Facility after this compound Treatment | Percent Increase in Outflow Facility |
| This compound | 0.27 ± 0.03 | 0.18 ± 0.02 | Partially Reversed | 38.25% (increase from pigmented state) |
| Vehicle Control | Not reported | Significantly reduced from baseline | No significant change | N/A |
Table 3: Effect of this compound on Trabecular Meshwork (TM) Cell Phagocytosis [4]
| Treatment Condition | Percentage of Phagocytically Active TM Cells |
| Control | 80.17 ± 2.22% |
| Pigment Exposure | Decreased by 10.31% compared to control |
| Pigment + this compound | Increased by 11.52% compared to control |
Experimental Protocols
The following protocols are based on the methodology used in the porcine ex vivo pigmentary glaucoma model.
Porcine Eye Anterior Segment Perfusion Culture
This protocol describes the establishment of an ex vivo model to study the effects of this compound on IOP and outflow facility.
Materials:
-
Fresh porcine eyes obtained from an abattoir
-
Perfusion medium (e.g., DMEM with 1% antibiotics)
-
Pigment particles (prepared from porcine iris pigment epithelial cells)
-
This compound (1 μM final concentration)
-
Vehicle control (e.g., DMSO)
-
Anterior segment perfusion system with pressure transducer
Procedure:
-
Dissect the anterior segment from fresh porcine eyes.
-
Mount the anterior segments onto the perfusion system.
-
Perfuse with medium at a constant flow rate to establish a baseline IOP.
-
To induce the pigmentary glaucoma model, perfuse the anterior segments with medium supplemented with pigment particles (1.67 × 10^7 particles/mL) for 48 hours to achieve a stable IOP elevation.[4][5][7]
-
Divide the eyes into three groups:
-
This compound Group: Perfuse with pigment-containing medium supplemented with 1 μM this compound.[4]
-
Vehicle Control Group: Continue perfusion with the pigment-containing medium and vehicle.
-
Normal Control Group: Perfuse with normal medium without pigment or this compound.
-
-
Record IOP continuously using a pressure transducer.
-
Calculate the outflow facility based on the recorded IOP and flow rate.
References
- 1. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. This compound, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Application Notes and Protocols for Treating Colorectal Cancer Cell Lines with RKI-1447
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RKI-1447, a potent ROCK1/2 inhibitor, in colorectal cancer (CRC) research. The protocols outlined below are based on established methodologies and published findings, offering a framework for investigating the anti-tumor effects of this compound on CRC cell lines.
Introduction
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2, with IC50 values of 14.5 nM and 6.2 nM, respectively[1]. The Rho/ROCK signaling pathway is frequently implicated in cancer cell proliferation, survival, migration, and invasion[2]. In colorectal cancer, inhibition of this pathway by this compound has been shown to suppress tumor growth by inducing mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis[2]. These notes provide detailed protocols for assessing the efficacy of this compound in CRC cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects in colorectal cancer cells through a multi-faceted mechanism. By inhibiting ROCK1 and ROCK2, it disrupts the actin cytoskeleton, which in turn affects mitochondrial dynamics and function. This leads to a decrease in mitochondrial respiration and ATP production, coupled with an increase in reactive oxygen species (ROS) generation and mitochondrial membrane depolarization[3]. The mitochondrial dysfunction triggers ER stress, evidenced by the upregulation of p-eIF2α and CHOP. This cascade of events culminates in the activation of the apoptotic pathway, characterized by the cleavage of caspase-3 and PARP, leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various colorectal cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ROCK1 (in vitro) | - | 14.5 | [1] |
| ROCK2 (in vitro) | - | 6.2 | [1] |
Table 2: Apoptotic Effects of this compound on Colorectal Cancer Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | Outcome | Reference |
| HCT-8 | 20, 40, 80 | Dose-dependent increase in apoptosis | |
| HCT-116 | 20, 40, 80 | Dose-dependent increase in apoptosis |
Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry.
Table 3: Effects of this compound on Mitochondrial Function in Colorectal Cancer Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | Parameter | Effect | Reference |
| HCT-8 | 20, 40, 80 | Basal Respiration Rate | Decreased | |
| HCT-116 | 20, 40, 80 | Basal Respiration Rate | Decreased | |
| HCT-8 | 20, 40, 80 | Maximal Respiration Rate | Decreased | |
| HCT-116 | 20, 40, 80 | Maximal Respiration Rate | Decreased | |
| HCT-8 | 20, 40, 80 | ATP Production | Decreased | |
| HCT-116 | 20, 40, 80 | ATP Production | Decreased | |
| HCT-8 | 20, 40, 80 | ROS Generation | Increased | |
| HCT-116 | 20, 40, 80 | ROS Generation | Increased | |
| HCT-8 | 20, 40, 80 | Mitochondrial Membrane Potential | Decreased | |
| HCT-116 | 20, 40, 80 | Mitochondrial Membrane Potential | Decreased |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on colorectal cancer cell lines.
Cell Culture
CRC cell lines such as HCT-8, HCT-116, SW480, and DLD1 can be used. Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of CRC cells.
Materials:
-
CRC cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
CRC cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells/well in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to the this compound signaling pathway.
Materials:
-
CRC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against ROCK1, ROCK2, p-MLC, MLC, p-MYPT1, MYPT1, Cleaved Caspase-3, Caspase-3, PARP, p-eIF2α, eIF2α, CHOP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of CRC cells.
Materials:
-
CRC cell lines
-
6-well or 12-well plates
-
Complete culture medium
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the invasive potential of CRC cells.
Materials:
-
CRC cell lines
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed CRC cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Add complete culture medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Troubleshooting
-
Low this compound Activity: Ensure proper dissolution of this compound in DMSO and use fresh dilutions for each experiment. Verify the activity of the compound on a known sensitive cell line.
-
High Background in Western Blots: Optimize blocking conditions (time, blocking agent) and antibody concentrations. Ensure adequate washing steps.
-
Inconsistent Wound Healing Assays: Create uniform scratches and ensure consistent cell density. Use a cell proliferation inhibitor (e.g., Mitomycin C) if cell division is a confounding factor.
-
Variable Transwell Invasion Results: Ensure a uniform Matrigel coating. Optimize cell seeding density and incubation time for your specific cell line.
These application notes and protocols provide a solid foundation for investigating the therapeutic potential of this compound in colorectal cancer. For further details and specific experimental conditions, it is recommended to consult the cited literature.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dynamics and colorectal cancer biology: mechanisms and potential targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following RKI-1447 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2] These kinases are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, proliferation, and survival. The Rho/ROCK signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. This compound, as a Type I kinase inhibitor, binds to the ATP-binding site of ROCK, effectively blocking its catalytic activity and downstream signaling.[1] This inhibition leads to a reduction in the phosphorylation of ROCK substrates such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), resulting in the disruption of actin stress fibers and a subsequent impact on cell morphology and motility.
These application notes provide a comprehensive guide to analyzing the cellular effects of this compound treatment using flow cytometry, with a focus on apoptosis and cell cycle progression. The provided protocols are designed to be adaptable to various cancer cell lines and experimental setups.
Mechanism of Action of this compound
This compound is a competitive inhibitor of ATP at the catalytic sites of ROCK1 and ROCK2. Inhibition of ROCK activity by this compound disrupts the phosphorylation cascade that governs actin-myosin contractility. This leads to the dephosphorylation of MLC2 and the inactivation of LIM kinase (LIMK), which in turn activates cofilin, an actin-depolymerizing factor. The net effect is a rapid loss of actin stress fibers, leading to changes in cell shape, reduced cell contractility, and inhibition of cell migration and invasion.
Effects of this compound on Apoptosis and Cell Cycle
The cellular consequences of ROCK inhibition by this compound can be cell-type dependent. While the primary effects are on the cytoskeleton and cell motility, impacts on cell survival and proliferation have also been reported.
In some cancer cell lines, such as colorectal carcinoma cells, treatment with this compound has been shown to promote apoptosis.[3] However, in other contexts, like MDA-MB-231 breast cancer cells, this compound at concentrations up to 10 µM has been reported to have minimal effects on both apoptosis and cell cycle progression. This highlights the importance of empirical determination of the effects of this compound in the specific cell line of interest.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses after this compound treatment. These tables are provided as templates for presenting experimental results.
Table 1: Effect of this compound on Apoptosis in HCT-116 Colorectal Cancer Cells (48h Treatment)
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| 5 | 75.4 ± 4.2 | 15.3 ± 2.5 | 9.3 ± 1.8 |
| 10 | 62.1 ± 5.1 | 25.6 ± 3.3 | 12.3 ± 2.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells (48h Treatment)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 55.3 ± 3.2 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| 1 | 54.9 ± 2.9 | 28.5 ± 2.1 | 16.6 ± 1.5 |
| 5 | 56.1 ± 3.5 | 27.8 ± 2.8 | 16.1 ± 1.7 |
| 10 | 55.8 ± 3.1 | 28.0 ± 2.4 | 16.2 ± 1.8 |
Experimental Protocols
Detailed methodologies for analyzing apoptosis and cell cycle by flow cytometry following this compound treatment are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Acquire a minimum of 10,000 events per sample.
-
Data analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire a minimum of 20,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of the ROCK inhibitor this compound on cancer cells using flow cytometry. By carefully following these methodologies, researchers can obtain reliable and reproducible data on the induction of apoptosis and alterations in cell cycle progression, thereby contributing to a deeper understanding of the therapeutic potential of this compound. It is crucial to remember that the cellular response to this compound can be context-dependent, and therefore, optimization of treatment conditions and careful data interpretation are essential for each specific experimental system.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of RKI-1447 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
RKI-1447 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, motility, and contraction.[3][4] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer, where it promotes cell migration and invasion.[1][2][5] this compound exerts its inhibitory effect by binding to the ATP-binding site of ROCK kinases, preventing the phosphorylation of downstream substrates.[1][2] Live-cell imaging provides a powerful tool to visualize and quantify the dynamic cellular effects of this compound in real-time, offering valuable insights into its mechanism of action and therapeutic potential.
These application notes provide detailed protocols for live-cell imaging of the effects of this compound on the actin cytoskeleton and cell migration.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Reference |
| ROCK1 | 14.5 | [1] |
| ROCK2 | 6.2 | [1] |
Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Anchorage-Independent Growth | 1 | Inhibition | [2] |
| MDA-MB-231 (Breast Cancer) | Migration (Wound Healing) | 1 | Inhibition | [2] |
| MDA-MB-231 (Breast Cancer) | Invasion | 1 | 53% Inhibition | [2] |
| MDA-MB-231 (Breast Cancer) | Invasion | 10 | 85% Inhibition | [2] |
| H1299 (Lung Cancer) | MYPT-1 Phosphorylation | 1-10 | Dose-dependent inhibition | [2] |
| MDA-MB-468 (Breast Cancer) | P-MLC-2 & P-MYPT-1 Phosphorylation | 1-10 | Dose-dependent inhibition | [2] |
Signaling Pathway
The following diagram illustrates the simplified Rho/ROCK signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits ROCK, preventing downstream signaling that leads to actin stress fiber formation.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Dynamics
This protocol details the visualization of this compound's effect on actin stress fibers in real-time.
Materials:
-
Mammalian cell line known to form stress fibers (e.g., MDA-MB-231, NIH 3T3)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
Fluorescent actin probe (e.g., LifeAct-GFP, SiR-Actin)
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that allows for visualization of individual cells and their cytoskeletal architecture (e.g., 30-50% confluency).
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Transfection/Staining with Actin Probe:
-
If using a genetically encoded probe like LifeAct-GFP, transfect the cells according to the manufacturer's protocol 24 hours before imaging.
-
If using a fluorescent dye like SiR-Actin, stain the cells according to the manufacturer's instructions prior to imaging.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium. A starting concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Gently replace the medium in the imaging dish with the this compound or vehicle-containing medium.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images at regular intervals (e.g., every 5-15 minutes) for a duration of 1 to 6 hours to observe the dynamic changes in actin stress fibers.
-
Use the lowest possible laser power to minimize phototoxicity.
-
Data Analysis:
-
Qualitatively assess the changes in actin stress fiber morphology and abundance over time in treated versus control cells.
-
Quantify the percentage of cells showing a loss of stress fibers at different time points and this compound concentrations.
-
Image analysis software can be used to quantify changes in cell area and shape.
Caption: Workflow for live-cell imaging of actin dynamics following this compound treatment.
Protocol 2: Live-Cell Imaging of Cell Migration (Wound Healing Assay)
This protocol describes a method to quantify the effect of this compound on collective cell migration.
Materials:
-
Adherent cell line (e.g., MDA-MB-231, U2OS)
-
Cell culture medium and supplements
-
96-well imaging plates
-
Pipette tip or a dedicated wound-making tool
-
This compound (stock solution in DMSO)
-
Live-cell imaging system with environmental control and image stitching capabilities (optional)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well imaging plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once a confluent monolayer has formed, create a "scratch" or wound in the center of each well using a sterile pipette tip.
-
Gently wash the wells with pre-warmed PBS to remove dislodged cells.
-
-
This compound Treatment:
-
Add pre-warmed cell culture medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
-
Live-Cell Imaging:
-
Place the plate in the live-cell imaging system.
-
Acquire images of the wound area in each well at regular intervals (e.g., every 1-2 hours) for 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point for all conditions.
-
Calculate the rate of wound closure (cell migration speed) for control and this compound-treated cells. This can be expressed as µm²/hour or as a percentage of wound closure over time.
-
Plot the wound area or migration speed as a function of time and this compound concentration.
-
Caption: Workflow for the live-cell imaging-based wound healing assay with this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for investigating the cellular effects of this compound using live-cell imaging. These methods enable the detailed visualization and quantification of changes in actin cytoskeleton dynamics and cell migration, providing valuable insights for researchers in basic science and drug development. The high-contrast visualization capabilities of modern live-cell imaging platforms, combined with the specific inhibitory action of this compound, allow for a robust analysis of the ROCK signaling pathway's role in cellular function.
References
- 1. Live Cell Imaging of F-actin Dynamics via Fluorescent Speckle Microscopy (FSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Ocular Hypotension, Actin Stress Fiber Disruption and [research.amanote.com]
- 3. Lifeact-GFP alters F-actin organization, cellular morphology and biophysical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Livecyte Single Cell Wound Healing Assay [phasefocus.com]
- 5. researchgate.net [researchgate.net]
RKI-1447 in Combination Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RKI-1447 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2. The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival. Dysregulation of the ROCK pathway is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in combination with other cancer therapies, with a focus on its synergistic effects with BET inhibitors in neuroblastoma. The information presented here is compiled from preclinical studies and is intended to guide researchers in designing and conducting further investigations into the therapeutic potential of this compound.
This compound in Combination with BET Inhibitors for Neuroblastoma
A key area of investigation for this compound is its combination with Bromodomain and Extra-Terminal (BET) inhibitors for the treatment of high-risk neuroblastoma. High-risk neuroblastoma, often characterized by MYCN amplification, has a poor prognosis despite intensive treatment, highlighting the urgent need for novel therapeutic strategies.
Synergistic Efficacy in Neuroblastoma Models
Preclinical studies have demonstrated that the combination of this compound with the BET inhibitor ABBV-075 (Mivebresib) results in synergistic anti-tumor effects in various neuroblastoma models.[1][2] This combination has been shown to decrease cell growth, increase cell death, and inhibit N-MYC, a key oncogenic driver in neuroblastoma.[1][2]
Mechanism of Synergy: The synergistic interaction between this compound and BET inhibitors is thought to involve the modulation of downstream effectors. Treatment with BET inhibitors alone can lead to an increase in the phosphorylation of myosin light chain 2 and cofilin, which are downstream targets of ROCK. The addition of this compound blocks this feedback activation, leading to a more potent and sustained inhibition of oncogenic signaling.[1] Furthermore, the combination treatment enhances the inhibitory effect on both C-MYC and N-MYC protein expression.[1]
Quantitative Data Summary
While the full detailed quantitative data from the pivotal study by Pepich et al. is not publicly available, the following tables summarize the expected trends based on the published abstract and related research. These tables are intended as a template for researchers to populate with their own experimental data.
Table 1: In Vitro Cytotoxicity of this compound in Combination with ABBV-075 in Neuroblastoma Cell Lines
| Cell Line (MYCN Status) | This compound IC50 (µM) | ABBV-075 IC50 (µM) | This compound + ABBV-075 Combination IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Synergistic[1][2] |
| ... | ... | ... | ... | ... | ... |
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with ABBV-075 in Neuroblastoma Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Data Not Publicly Available | Vehicle Control | Data Not Publicly Available | - | - |
| Data Not Publicly Available | This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Data Not Publicly Available | ABBV-075 | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Data Not Publicly Available | This compound + ABBV-075 | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| ... | ... | ... | ... | ... |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies. These protocols are based on standard methodologies and should be adapted to specific experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound as a single agent and in combination with another therapeutic agent.
Materials:
-
Neuroblastoma cell lines (e.g., MYCN-amplified and non-amplified)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., ABBV-075, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug at the desired concentration ratios.
-
Include vehicle control wells (medium with DMSO, concentration not exceeding 0.1%).
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent and the combination using non-linear regression analysis.
-
Combination Index (CI) Calculation
The Chou-Talalay method is a widely used method to quantify the nature of drug interactions.
Procedure:
-
Experimental Design: Design a dose-response experiment with a constant ratio of the two drugs (e.g., based on their individual IC50 values).
-
Data Input: Use the dose-response data from the cell viability assay for both single agents and their combination.
-
Software Analysis: Utilize software such as CompuSyn or similar programs to calculate the Combination Index (CI) values.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Generation: The software can also generate isobolograms for a visual representation of the drug interaction.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model of neuroblastoma.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Neuroblastoma cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel)
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject neuroblastoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Combination drug
-
Group 4: this compound + Combination drug
-
-
Drug Administration: Administer the drugs and vehicle according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.
-
Signaling Pathway and Experimental Workflow Diagrams
ROCK Signaling Pathway and Interaction with MYC
// Nodes Extracellular_Signals [label="Extracellular Signals\n(e.g., Growth Factors, LPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR_RTK [label="GPCR / RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA [label="RhoA", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="ROCK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RKI1447 [label="this compound", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LIMK [label="LIMK", fillcolor="#FBBC05", fontcolor="#202124"]; Cofilin [label="Cofilin", fillcolor="#FBBC05", fontcolor="#202124"]; Actin_Stress_Fibers [label="Actin Stress Fibers\n(Migration, Invasion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC_Phosphatase [label="MLC Phosphatase", fillcolor="#FBBC05", fontcolor="#202124"]; MLC [label="Myosin Light Chain\n(MLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Myosin_II_Activity [label="Myosin II Activity\n(Contraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MYC [label="N-MYC / c-MYC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BET_Inhibitor [label="BET Inhibitor\n(e.g., ABBV-075)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Oncogenic\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Extracellular_Signals -> GPCR_RTK [color="#5F6368"]; GPCR_RTK -> RhoA [color="#5F6368"]; RhoA -> ROCK [color="#5F6368"]; RKI1447 -> ROCK [arrowhead=tee, color="#4285F4"]; ROCK -> LIMK [color="#5F6368"]; ROCK -> MLC_Phosphatase [arrowhead=tee, color="#EA4335"]; ROCK -> MLC [color="#5F6368"]; LIMK -> Cofilin [arrowhead=tee, color="#EA4335"]; Cofilin -> Actin_Stress_Fibers [style=dashed, arrowhead=none, color="#5F6368"]; MLC_Phosphatase -> MLC [arrowhead=tee, style=dashed, color="#EA4335"]; MLC -> Myosin_II_Activity [color="#5F6368"]; Myosin_II_Activity -> Actin_Stress_Fibers [style=dashed, arrowhead=none, color="#5F6368"]; BET_Inhibitor -> MYC [arrowhead=tee, color="#4285F4"]; MYC -> Transcription [color="#5F6368"];
// Crosstalk ROCK -> MYC [label="Feedback\nActivation", style=dashed, color="#EA4335"]; } dot
Caption: ROCK signaling pathway and its synergistic inhibition with BET inhibitors.
Experimental Workflow for Combination Therapy Evaluation
// Nodes start [label="Start: Hypothesis Generation\n(this compound + Drug X Synergy)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Studies", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; cell_viability [label="Cell Viability Assay (MTT)\n- Determine IC50 values", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; synergy_analysis [label="Synergy Analysis\n- Combination Index (CI)\n- Isobologram", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; mechanism_studies [label="Mechanism of Action Studies\n- Western Blot (Signaling Pathways)\n- Apoptosis Assays", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; in_vivo [label="In Vivo Studies", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; xenograft_model [label="Xenograft Tumor Model\n- Tumor Growth Inhibition", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; toxicity_assessment [label="Toxicity Assessment\n- Body Weight\n- Clinical Observations", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis & Interpretation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conclusion & Future Directions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> in_vitro; in_vitro -> cell_viability; cell_viability -> synergy_analysis; synergy_analysis -> mechanism_studies; mechanism_studies -> in_vivo; in_vivo -> xenograft_model; xenograft_model -> toxicity_assessment; toxicity_assessment -> data_analysis; data_analysis -> conclusion; } dot
Caption: Workflow for evaluating this compound combination therapy.
References
- 1. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Exploration of novel therapeutic targets in neuroblastoma - Karolinska Institutet - Figshare [openarchive.ki.se]
Application Notes and Protocols for Xenograft Mouse Model Studies Using RKI-1447
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for conducting xenograft mouse model studies with RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has demonstrated significant anti-tumor and anti-metastatic activity in various preclinical cancer models. This document outlines the mechanism of action of this compound, protocols for establishing xenograft models for breast, colorectal, and neuroblastoma cancers, and methods for evaluating the in vivo efficacy of the inhibitor. Quantitative data from published studies are summarized, and key signaling pathways and experimental workflows are visualized to guide researchers in designing and executing their experiments.
Introduction
The Rho/ROCK signaling pathway plays a crucial role in regulating cell morphology, adhesion, motility, and invasion, processes that are often dysregulated in cancer.[1][2][3] The ROCK isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[1] Overexpression and hyperactivity of the Rho/ROCK pathway are associated with increased tumor progression and metastasis in various cancers, making it an attractive target for therapeutic intervention.[2][3]
This compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2.[4][5] It has been shown to selectively suppress the phosphorylation of ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting subunit 1 (MYPT-1), leading to the disruption of actin stress fiber formation and a reduction in cancer cell migration and invasion.[1][4][5][6] In vivo studies have demonstrated the efficacy of this compound in inhibiting tumor growth and metastasis in various xenograft and transgenic mouse models.[1][7][8]
These application notes are intended to serve as a detailed guide for researchers utilizing this compound in preclinical xenograft studies.
Mechanism of Action of this compound
This compound is a Type I kinase inhibitor that binds to the ATP-binding site of ROCK1 and ROCK2, effectively blocking their kinase activity.[1][4][5] This inhibition is highly selective for the ROCK pathway. At concentrations effective for ROCK inhibition, this compound does not significantly affect the phosphorylation levels of key components in other signaling pathways such as AKT, MEK, or S6 kinase.[4][5][6] The primary mechanism of its anti-cancer effects stems from its ability to modulate the actin cytoskeleton, which is critical for cell motility and invasion.
References
- 1. Mouse and MDA-MB-231 Xenograft Model [bio-protocol.org]
- 2. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RKI-1447 Technical Support Center: Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of RKI-1447, a potent ROCK1 and ROCK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2, with IC50 values of 14.5 nM and 6.2 nM, respectively.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP binding site of the kinase.[4] This inhibition prevents the phosphorylation of downstream ROCK substrates like Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1), which are critical for actin cytoskeleton organization, cell migration, and invasion.[1][4][5][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][7][8] It is insoluble in water and ethanol.[1][8] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, corn oil, or solubilizing agents such as Captisol and 2-hydroxypropyl-beta-cyclodextrin (HPCD) are necessary.[1][4][9][10][11]
Q3: Is there a water-soluble form of this compound available?
Yes, this compound is available as a dihydrochloride salt (this compound dihydrochloride), which is soluble in water up to 10 mM with gentle warming.[5][12] This form is also soluble in DMSO up to 100 mM.[5][12]
Q4: How should this compound be stored?
-
In Solvent (Stock Solutions): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][2] For shorter periods, storage at -20°C for up to 1 month is also possible.[1]
Troubleshooting Guide: this compound Solubility Issues
Problem 1: Difficulty dissolving this compound powder in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can significantly reduce the solubility of this compound.[1]
-
Solution:
-
Use fresh, anhydrous, high-purity DMSO.
-
Warm the solution gently and/or use sonication to aid dissolution.[13]
-
Ensure the powder and solvent are at room temperature before mixing.
-
Problem 2: Precipitation of this compound when diluting a DMSO stock solution in aqueous media for in vitro assays.
-
Possible Cause: this compound is insoluble in water.[1][8] High concentrations of DMSO carried over into the aqueous buffer can cause the compound to precipitate.
-
Solution:
-
Minimize the final concentration of DMSO in your cell culture medium or assay buffer, typically keeping it below 0.5%.
-
Prepare intermediate dilutions of the DMSO stock in your assay buffer.
-
Ensure thorough mixing immediately after adding the this compound solution to the aqueous medium.
-
Problem 3: Inconsistent results in in vivo experiments.
-
Possible Cause: Poor bioavailability due to improper formulation and precipitation of the compound at the injection site.
-
Solution:
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ≥ 50[2][9][11] - 65[1][8][10] | ≥ 153.20[2][9][11] - 199.16[1][8][10] | Use of fresh, moisture-free DMSO is recommended.[1] Sonication may be required.[13] |
| Water | Insoluble (< 0.1 mg/mL)[1][9][14] | - | |
| Ethanol | Insoluble[1][8][10][13] | - | Gentle warming and sonication may yield slight solubility (≥6.32 mg/mL).[3] |
Table 2: Solubility of this compound dihydrochloride
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ~39.93[12] | 100[5][12] | |
| Water | ~3.99[12] | 10[5][12] | Gentle warming is recommended.[5][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 326.37 g/mol ), anhydrous DMSO.
-
Procedure: a. Weigh out 3.26 mg of this compound powder. b. Add 1 mL of anhydrous DMSO to the powder. c. Vortex or sonicate until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol is based on a formulation providing a clear solution for injection.[10]
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile ddH2O.
-
Procedure (for a 1 mL final volume): a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 200 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. Add 50 µL of the 200 mg/mL this compound DMSO stock solution to the PEG300 and mix until clear. d. Add 50 µL of Tween-80 to the mixture and mix until clear. e. Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. f. The final concentration of this compound in this formulation will be 10 mg/mL. g. Use the freshly prepared solution immediately.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. This compound | CAS:1342278-01-6 | Potent ROCK1/ROCK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. lifetechindia.com [lifetechindia.com]
- 12. bio-techne.com [bio-techne.com]
- 13. This compound | ROCK | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
RKI-1447 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This resource is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2.[1][2][3][4][5] It binds to the ATP binding site of the kinase domain, interacting with the hinge region and the DFG motif, classifying it as a Type I kinase inhibitor.[5]
Q2: How selective is this compound for ROCK kinases?
This compound is considered a highly selective ROCK inhibitor. Studies have shown that at concentrations as high as 10 µM, it does not inhibit the phosphorylation of substrates for AKT, MEK, and S6 kinase.[5] However, at a concentration of 1 µM, some inhibition of other kinases has been observed (see Data Presentation section for details).
Q3: What are the known off-target effects of this compound at the cellular level?
Beyond direct kinase inhibition, this compound has been reported to have other cellular effects, particularly in colorectal carcinoma cells. These include the disruption of cellular bioenergetics and mitochondrial dynamics, leading to an increase in reactive oxygen species (ROS) generation, membrane depolarization, and activation of ER stress.
Q4: Are there any observed effects on the cytoskeleton that are independent of ROCK inhibition?
This compound selectively inhibits ROCK-mediated cytoskeletal reorganization, such as the formation of actin stress fibers induced by lysophosphatidic acid (LPA). It does not affect PAK-mediated lamellipodia and filopodia formation stimulated by PDGF and Bradykinin, respectively, demonstrating its high specificity for the RhoA/ROCK pathway over Rac1/PAK and Cdc42/PAK pathways.[5]
Data Presentation
Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets.
| Target Kinase | IC50 (nM) | Percent Inhibition @ 1µM |
| ROCK1 | 14.5 | - |
| ROCK2 | 6.2 | - |
| PKA | Not Reported | 85.5% |
| PKN1/PRK1 | Not Reported | 80.5% |
| p70S6K/RPS6kB1 | Not Reported | 61.9% |
| AKT1 | Not Reported | 56.0% |
| MRCKa/CDC42BPA | Not Reported | 50.4% |
| AKT (substrate phosphorylation) | No effect up to 10 µM | - |
| MEK (substrate phosphorylation) | No effect up to 10 µM | - |
| S6 Kinase (substrate phosphorylation) | No effect up to 10 µM | - |
Data compiled from multiple sources.[1][5]
Troubleshooting Guides
Issue 1: Unexpected Phenotypes Related to Cytoskeletal Organization
Symptoms:
-
Observation of changes in cell morphology, migration, or adhesion that are inconsistent with pure ROCK inhibition.
-
Effects on lamellipodia or filopodia formation are observed.
Possible Cause: At higher concentrations, this compound may have inhibitory effects on other kinases that can influence the cytoskeleton, such as PAK1 (a known off-target).
Troubleshooting Steps:
-
Confirm ROCK Pathway Inhibition: As a positive control, verify the inhibition of a known ROCK-specific downstream event, such as the LPA-induced formation of actin stress fibers.
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits ROCK activity without producing the unexpected phenotype.
-
Use a Structurally Different ROCK Inhibitor: Compare the phenotype observed with this compound to that of another selective ROCK inhibitor (e.g., Y-27632, Fasudil) to see if the effect is specific to this compound.
-
Assess PAK Pathway Activity: If effects on lamellipodia or filopodia are suspected, evaluate the activity of the Rac1/PAK or Cdc42/PAK pathways.
Issue 2: Alterations in Cellular Metabolism or Mitochondrial Function
Symptoms:
-
Decreased cell viability or proliferation in a manner not solely attributable to anti-invasive or anti-metastatic effects.
-
Changes in cellular ATP levels, oxygen consumption rates, or mitochondrial membrane potential.
-
Induction of apoptosis accompanied by markers of ER stress.
Possible Cause: this compound has been shown to affect mitochondrial function and cellular bioenergetics, potentially through off-target mechanisms or as a downstream consequence of ROCK inhibition in certain cell types.
Troubleshooting Steps:
-
Monitor Mitochondrial Health: Utilize assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining), cellular ATP levels, and reactive oxygen species (ROS) production.
-
Measure Oxygen Consumption Rate (OCR): Employ a Seahorse XF Analyzer or similar technology to assess basal and maximal mitochondrial respiration in the presence and absence of this compound.
-
Evaluate ER Stress Markers: Use western blotting or qPCR to check for the upregulation of ER stress markers such as CHOP, BiP, or spliced XBP1.
-
Rescue with Antioxidants: Determine if the observed effects on cell viability can be rescued by treatment with antioxidants (e.g., N-acetylcysteine) to ascertain the role of ROS.
Experimental Protocols
Key Experiment 1: Assessing Kinase Inhibition using Z'-LYTE™ FRET Assay
This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest.
Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage. A FRET pair on a peptide substrate allows for ratiometric detection of kinase activity.
Materials:
-
Kinase of interest
-
Z'-LYTE™ Ser/Thr or Tyr Peptide Substrate
-
ATP
-
Kinase Buffer
-
This compound (serially diluted)
-
Development Reagent
-
Stop Reagent
-
Microplate reader capable of fluorescence resonance energy transfer (FRET) measurements
Procedure:
-
Prepare a 2x kinase/substrate solution in kinase buffer.
-
Prepare a 4x solution of this compound at various concentrations.
-
In a 384-well plate, add 5 µL of the 2x kinase/substrate solution to each well.
-
Add 2.5 µL of the 4x this compound dilutions to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of the Stop Reagent.
-
Read the plate on a FRET-capable microplate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).
-
Calculate the emission ratio and determine the percent inhibition at each this compound concentration to derive the IC50 value.
Key Experiment 2: Visualizing LPA-Induced Actin Stress Fiber Formation
This protocol allows for the specific assessment of ROCK pathway inhibition in cells.
Principle: In many cell types, lysophosphatidic acid (LPA) signals through the RhoA-ROCK pathway to induce the formation of actin stress fibers. A selective ROCK inhibitor will block this process.
Materials:
-
NIH-3T3 cells (or other suitable cell line)
-
Cell culture medium (with and without serum)
-
Lysophosphatidic acid (LPA)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours to reduce basal stress fiber formation.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPA (typically 1-10 µM) for 15-30 minutes.
-
Fix the cells with 4% PFA for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain the actin filaments with fluorescently labeled phalloidin for 20-30 minutes.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Acquire images and quantify the percentage of cells with prominent stress fibers in each condition.
Visualizations
Caption: this compound inhibits the LPA-induced ROCK signaling pathway.
Caption: Workflow for assessing this compound's effect on stress fibers.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
RKI-1447 Cytotoxicity Assessment: Technical Support Center
Welcome to the technical support center for assessing RKI-1447 cytotoxicity in different cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][3] This inhibition leads to the disruption of actin stress fiber formation, which in turn affects cell motility, invasion, and anchorage-independent growth.[1][4]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: The cytotoxic effects of this compound can vary significantly depending on the cell line and the experimental conditions. While it potently inhibits cell migration and invasion at nanomolar concentrations, its direct cytotoxic effect on cell viability in anchorage-dependent assays is often observed at much higher micromolar concentrations.[1] For example, in MDA-MB-231 breast cancer cells, this compound inhibits anchorage-independent growth with a lower IC50 than its effect on anchorage-dependent proliferation. Therefore, assessing cytotoxicity alongside migration and invasion assays is crucial for a complete understanding of its cellular effects.
Q3: What are the typical concentrations of this compound to use in a cytotoxicity assay?
A3: A dose-response experiment is always recommended to determine the optimal concentration range for your specific cell line. Based on published data, a starting range could be from 0.1 µM to 100 µM. For some cell lines, such as colorectal cancer cells HCT-8 and HCT-116, significant decreases in viability have been observed with concentrations in the 20-80 µM range.[5][6]
Q4: How should I interpret the IC50 values I obtain for this compound?
A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological process. For this compound, you may determine different IC50 values for different effects (e.g., inhibition of proliferation vs. induction of apoptosis). When comparing your IC50 values to published data, it is crucial to consider the assay type, incubation time, and cell line used. A lower IC50 value generally indicates higher potency. It's also important to compare the IC50 in cancer cell lines to that in non-tumorigenic cell lines to assess for potential therapeutic selectivity.[7]
Data Presentation: this compound IC50 Values
The following table summarizes publicly available IC50 values for this compound in various contexts. Note that assay conditions can significantly influence the results.
| Target/Process | Cell Line/System | Assay Type | IC50 Value | Reference |
| ROCK1 (enzyme activity) | Cell-free | Kinase Assay | 14.5 nM | [1][2][3][8] |
| ROCK2 (enzyme activity) | Cell-free | Kinase Assay | 6.2 nM | [1][2][3][8] |
| Anchorage-Independent Growth | MDA-MB-231 (Breast Cancer) | Soft Agar Assay | 709 nM | [1] |
| Cell Viability | HCT-8 (Colorectal Cancer) | MTT Assay | Dose-dependent decrease (20-80 µM) | [5][6] |
| Cell Viability | HCT-116 (Colorectal Cancer) | MTT Assay | Dose-dependent decrease (20-80 µM) | [5][6] |
| Cell Viability | Medulloblastoma Cell Lines (various) | WST-1 Assay | ~1-5 µM (mean) | [7] |
| Cell Viability | Neuroblastoma Cell Lines (various) | Not Specified | Decreased growth | [9] |
| Cell Viability | MRC-5 (Non-tumorigenic lung fibroblast) | WST-1 Assay | Higher than in medulloblastoma lines | [7] |
| Cell Viability | nHDF (Normal human dermal fibroblast) | WST-1 Assay | Higher than in medulloblastoma lines | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Remove the old medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Troubleshooting Guides
Issue 1: High variability between replicate wells in viability assays.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or medium.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, use fresh tips for each dilution step.
-
Issue 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a wider dose-response curve, extending to higher concentrations.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the treatment duration (e.g., 48 or 72 hours).
-
-
Possible Cause: The chosen cell line is resistant to the cytotoxic effects of this compound.
-
Solution: Consider that this compound's primary effect might be on migration and invasion rather than direct cell killing in this cell line. Assess these endpoints in parallel.
-
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh dilutions of this compound for each experiment.
-
Issue 3: High background in LDH assay.
-
Possible Cause: Serum in the culture medium contains LDH.
-
Solution: Use serum-free medium during the treatment period if compatible with your cells. Alternatively, ensure the background control (medium with serum but no cells) is subtracted from all readings.
-
-
Possible Cause: Mechanical cell damage during handling.
-
Solution: Handle cells gently during seeding and media changes. Be careful not to disturb the cell monolayer when adding reagents.
-
Mandatory Visualizations
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. slyyir.yuntsg.com [slyyir.yuntsg.com]
- 6. This compound suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of RKI-1447 in solution
Welcome to the technical support center for the potent and selective ROCK1/ROCK2 inhibitor, RKI-1447. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of this compound in solution, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound as a solid and in solution to ensure its long-term stability?
A1: Proper storage is crucial for maintaining the integrity and activity of this compound.
-
Solid Form: As a powder, this compound is stable for up to 3 years when stored at -20°C in a dry, dark place.
-
Stock Solutions: For long-term stability of stock solutions, we recommend the following:
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[1][3][4] It is highly soluble in DMSO, with concentrations of 50 mg/mL or higher being achievable.[3] For in vivo studies, complex formulations involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil are often required.[3] Always use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: Can I store my diluted working solutions of this compound in aqueous buffers?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Like many small molecule inhibitors, this compound is susceptible to hydrolysis in aqueous environments. Therefore, it is best to prepare fresh dilutions in your experimental buffer from the frozen DMSO stock solution immediately before each use.
Q4: How many freeze-thaw cycles can a stock solution of this compound in DMSO tolerate?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect in my assay. | 1. Degraded this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of this compound: The compound may have precipitated out of the working solution, especially in aqueous buffers. 3. Incorrect Concentration: Errors in dilution calculations or initial weighing. | 1. Use a fresh aliquot of this compound from a properly stored stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. 2. Visually inspect your working solution for any precipitate. If observed, prepare a fresh dilution and ensure the final DMSO concentration is compatible with your assay and does not exceed recommended limits (typically <0.5%). Consider vortexing the solution thoroughly before adding it to your assay. 3. Double-check all calculations and ensure your balance is properly calibrated. |
| Inconsistent results between experiments. | 1. Variable activity of this compound: This can be due to inconsistent handling, such as a different number of freeze-thaw cycles between aliquots. 2. Inconsistent final DMSO concentration: Different final concentrations of DMSO in the assay can affect cell health and enzyme activity. | 1. Strictly adhere to the single-use aliquot protocol. Thaw each aliquot immediately before use and discard any unused portion of the diluted solution. 2. Ensure the final concentration of DMSO is the same across all experimental and control wells. |
| Unexpected cellular toxicity. | 1. High DMSO concentration: The final concentration of the solvent may be too high for the cell line being used. 2. Compound precipitation: Precipitated compound can cause non-specific cellular stress. | 1. Perform a DMSO toxicity control to determine the maximum tolerable concentration for your specific cell line. Keep the final DMSO concentration in your experiment below this level. 2. Check the solubility of this compound in your final assay medium. If you observe precipitation, you may need to lower the working concentration of the inhibitor. |
Stability Data Summary
While comprehensive, publicly available long-term quantitative stability data for this compound in various solutions is limited, the following table summarizes the recommended storage conditions based on information from suppliers and general chemical stability principles.
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years[1][3] |
| Solution | DMSO | -80°C | Up to 2 years[2] |
| Solution | DMSO | -20°C | Up to 1 month[1][3] |
| Solution | Aqueous Buffer | Room Temperature / 4°C | Not Recommended (Prepare Fresh) |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of an this compound stock solution in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into multiple amber glass vials and store them at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable C18 column.
-
Establish a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Inject the prepared working solution.
-
Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time zero.
-
Calculate the percentage of this compound remaining at each time point.
-
The stability is often reported as the time at which the concentration of the parent compound drops below 90% of the initial concentration.
-
Visualizations
Caption: Inhibition of the Rho/ROCK signaling pathway by this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: A logical guide for troubleshooting common issues with this compound experiments.
References
minimizing experimental variability with RKI-1447
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with the ROCK inhibitor, RKI-1447.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2][3] It functions as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK kinases and preventing the phosphorylation of their downstream substrates.[2][3][4] This inhibition disrupts cellular functions regulated by the Rho/ROCK pathway, such as cytoskeletal dynamics, cell migration, and proliferation.[2][4]
Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?
Inconsistent results with this compound can stem from several factors:
-
Solubility and Stability: this compound has limited solubility in aqueous solutions.[4] Improper dissolution or precipitation during experiments can lead to variations in the effective concentration. Ensure complete solubilization in a suitable solvent like DMSO before preparing working dilutions.[5] Stock solutions should be stored correctly to avoid degradation.[4]
-
Cell Line and Passage Number: The expression levels of ROCK1 and ROCK2 can vary between different cell lines and even with increasing passage number of the same cell line. This can alter the cellular response to this compound.
-
Off-Target Effects: While this compound is highly selective for ROCK kinases, high concentrations may lead to off-target effects, which could contribute to variability.[4][6] It is crucial to determine the optimal concentration for your specific cell line and assay through dose-response experiments.
-
Experimental Conditions: Variations in incubation times, cell density, and serum concentration in the culture medium can all influence the outcome of experiments with this compound.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4][5] It is soluble up to 100 mM in DMSO.[5] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[7]
Q4: What are the recommended working concentrations for this compound in cell-based assays?
The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 value for your experimental system. Published studies have used concentrations ranging from the low nanomolar to the micromolar range.[4][8] For example, inhibition of ROCK substrates MLC-2 and MYPT-1 phosphorylation has been observed at concentrations as low as 0.003 µM, with no effect on other kinases like AKT, MEK, and S6 at concentrations up to 10 µM.[8][9]
Q5: How can I confirm that this compound is inhibiting ROCK activity in my cells?
The most direct way to confirm ROCK inhibition is to perform a Western blot analysis of key downstream targets of ROCK. A decrease in the phosphorylation of Myosin Light Chain 2 (p-MLC2) and MYPT1 (p-MYPT1) are reliable indicators of ROCK inhibition.[3][4][5]
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 Value | Reference |
| ROCK1 | 14.5 nM | [1][7] |
| ROCK2 | 6.2 nM | [1][7] |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (153.20 mM) | [7] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
| Water (dihydrochloride salt) | to 10 mM with gentle warming | [5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-MLC2 and Phospho-MYPT1
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MLC2, total MLC2, p-MYPT1, and total MYPT1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Plate cells in a 6-well plate and grow them to confluency.
-
Scratch Formation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.
Mandatory Visualization
Caption: this compound inhibits the RhoA-ROCK signaling pathway.
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. should-we-keep-rocking-portraits-from-targeting-rho-kinases-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in RKI-1447 western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Western blot experiments using the ROCK inhibitor, RKI-1447.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during Western blotting experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I not seeing a decrease in the phosphorylation of my target protein after this compound treatment?
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to inhibit ROCK kinase activity effectively. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Inactive this compound: Ensure the inhibitor has been stored correctly and has not expired. If possible, test its activity in a well-established assay.
-
Cell Line Insensitivity: Some cell lines may be less sensitive to this compound.
-
Incorrect Antibody: Verify that you are using an antibody specific to the phosphorylated form of the target protein.
-
High Kinase Activity: The basal level of ROCK activity in your cell line might be too high, requiring a higher concentration of the inhibitor.
Q2: My Western blot shows an increase in phosphorylation of a ROCK substrate after this compound treatment. Why is this happening?
Possible Causes and Solutions:
-
Cellular Compensation Mechanisms: Inhibition of the ROCK pathway can sometimes trigger compensatory signaling pathways, leading to the phosphorylation of your target protein by other kinases.
-
Off-Target Effects: While this compound is a potent ROCK inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Consider using a structurally different ROCK inhibitor as a control to confirm the observed phenotype is ROCK-dependent.
Q3: I'm observing significant changes in the total protein levels of my target after this compound treatment. Is this expected?
Possible Causes and Solutions:
-
Protein Degradation: Prolonged inhibition of certain signaling pathways can lead to changes in protein stability and degradation. A time-course experiment can help to elucidate if the observed changes are a direct or indirect effect of this compound.
-
Loading Control Inaccuracy: Ensure that your loading control is stable across all treatment conditions. It is advisable to test multiple loading controls to find the most suitable one for your experimental model.
Q4: My Western blot has high background or non-specific bands. How can I improve the quality?
Possible Causes and Solutions:
-
Antibody Issues: The primary or secondary antibody may be used at too high a concentration, or it may be of low quality. Titrate your antibodies to determine the optimal concentration and consider using a different antibody if the issue persists.
-
Insufficient Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and that the blocking time is sufficient (typically 1 hour at room temperature).
-
Inadequate Washing: Increase the number and duration of your washes to remove non-specifically bound antibodies.
-
Membrane Handling: Ensure the membrane is not allowed to dry out at any stage of the Western blotting process.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Lysis and Protein Extraction for Phosphoprotein Analysis
-
After treatment with this compound or vehicle control (e.g., DMSO), wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blotting for Phosphorylated Myosin Light Chain 2 (p-MLC2)
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MLC2 (Thr18/Ser19) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To analyze total MLC2 levels, the membrane can be stripped and re-probed with an antibody against total MLC2.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for troubleshooting this compound Western blots.
Caption: this compound inhibits ROCK, blocking downstream phosphorylation events.
Caption: A logical workflow for troubleshooting this compound Western blot experiments.
RKI-1447 degradation and how to prevent it
Welcome to the technical support center for RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use, storage, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of ROCK1 and ROCK2 kinases.[1][2][3] It functions as a Type I kinase inhibitor, competitively binding to the ATP-binding site of ROCK kinases to suppress their activity.[4][5] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to the disruption of actin cytoskeleton organization, cell migration, and invasion.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[6] When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.
Q4: What is the selectivity profile of this compound?
A4: this compound is a highly selective inhibitor for ROCK1 and ROCK2. It has been shown to have minimal inhibitory activity against other kinases such as AKT, MEK, and S6 kinase at concentrations as high as 10 µM.[4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on potential degradation and how to prevent it.
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory activity observed. | Degradation of this compound stock solution. | - Ensure stock solutions have been stored correctly at -80°C and for no longer than one year. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh stock solutions from powder if degradation is suspected. |
| Incorrect concentration of this compound used. | - Verify the concentration of your stock solution and the final concentration in your assay. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Inactivation in aqueous media over time. | - Due to the presence of a urea functional group, this compound may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH and elevated temperatures. - Prepare fresh dilutions of this compound in your experimental buffer or media immediately before use. Avoid prolonged storage of diluted solutions. | |
| Inconsistent results between experiments. | Variability in this compound stock solution. | - Use a consistent source and lot of this compound. - Ensure complete dissolution of the powder when preparing stock solutions. Gentle warming and vortexing may be necessary. |
| Photodegradation of this compound. | - Protect stock solutions and experimental setups from direct light, as compounds with aromatic and heterocyclic rings can be light-sensitive. Use amber vials or cover tubes with aluminum foil. | |
| Precipitation of the compound in aqueous media. | Low aqueous solubility. | - this compound is insoluble in water. Ensure the final concentration of DMSO in your aqueous experimental media is sufficient to maintain solubility but is not toxic to your cells (typically <0.5%). - If precipitation occurs, consider using a different formulation for in vivo studies as suggested by suppliers, such as a suspension in corn oil or a solution with PEG300 and Tween80. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
-
Materials : this compound powder, anhydrous DMSO.
-
Procedure :
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
Western Blot Analysis of ROCK Substrate Phosphorylation
-
Cell Culture and Treatment :
-
Plate cells (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting :
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-MLC2, total MLC2, phospho-MYPT1, and total MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Migration (Wound Healing) Assay
-
Cell Culture :
-
Grow cells to a confluent monolayer in a 6-well plate.
-
-
Wound Creation :
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging :
-
Replace the medium with fresh medium containing this compound at the desired concentration or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
-
Analysis :
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Inhibition of the ROCK Signaling Pathway
Caption: this compound inhibits the ROCK signaling pathway.
Troubleshooting Workflow for Reduced this compound Activity
Caption: A logical workflow for troubleshooting reduced this compound activity.
References
- 1. ureaknowhow.com [ureaknowhow.com]
- 2. waters.com [waters.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. kiche.or.kr [kiche.or.kr]
- 5. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
RKI-1447 Technical Support Center: Troubleshooting Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and resolving issues related to the precipitation of RKI-1447 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2][3] It binds to the ATP binding site of ROCK kinases, preventing the phosphorylation of downstream substrates like Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2][4] This inhibition disrupts actin cytoskeleton organization, leading to the suppression of cell migration, invasion, and anchorage-independent growth in cancer cells.[1][2]
Q2: I observed a precipitate in my culture medium after adding this compound. What are the common causes?
Precipitation of this compound in culture media can be attributed to several factors:
-
Exceeding Aqueous Solubility: this compound is practically insoluble in water and ethanol.[1][5] When a concentrated DMSO stock solution is diluted into the aqueous environment of the culture medium, the final concentration may exceed its solubility limit.
-
"Solvent Shock": Rapidly diluting the DMSO stock into the culture medium can cause a localized high concentration of the compound, leading to immediate precipitation.[6]
-
Interaction with Media Components: Certain components in the culture medium, such as salts, proteins, and amino acids, can interact with this compound and reduce its solubility.[6][7] Some amino acids, like tyrosine and cysteine, have limited solubility and can contribute to precipitation issues.[8][9]
-
pH and Temperature Fluctuations: Changes in the pH or temperature of the culture medium can alter the solubility of this compound.[6]
-
High Final Concentration: The intended experimental concentration of this compound may simply be too high to remain in solution in the complex mixture of the culture medium.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
To minimize solvent-induced cytotoxicity and to reduce the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.
Q4: Can I pre-mix this compound with my media and store it?
It is not recommended to pre-mix this compound into culture media for storage. The compound's stability in the complex aqueous environment of the media over time is not guaranteed, and delayed precipitation can occur. Always prepare fresh working solutions of this compound in culture media for each experiment.
Troubleshooting Guide
Problem: I see visible particles/precipitate in my culture flask/plate immediately after adding this compound.
This is likely due to "solvent shock" or exceeding the solubility limit of this compound.
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Detailed Steps:
-
Review Dilution Technique: Avoid adding the highly concentrated DMSO stock directly into the full volume of your culture medium.
-
Prepare an Intermediate Dilution: First, dilute your this compound DMSO stock solution into a small volume of serum-free medium or PBS.
-
Slow Addition and Mixing: Pre-warm your final volume of complete culture medium to 37°C. While gently swirling the medium, add the intermediate dilution dropwise. This gradual dilution helps to prevent "solvent shock".
-
Lower the Final Concentration: If precipitation persists, the desired final concentration may be too high. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.
-
Consider Solubilizing Agents (for in vivo): For animal studies, formulations with solubilizing agents like Captisol or PEG300/Tween80 have been documented.[1] These are generally not suitable for in vitro cell culture.
Problem: The culture medium becomes cloudy or a precipitate forms over time (e.g., after several hours of incubation).
This may indicate a slower precipitation process due to interactions with media components or compound instability under culture conditions.
Troubleshooting Steps:
-
Check for Media Evaporation: Ensure your incubator has adequate humidity to prevent the medium from concentrating over time, which would increase the effective concentration of this compound.
-
Evaluate Serum Concentration: If you are using low-serum or serum-free media, solubility issues may be more prominent as serum proteins can sometimes help to solubilize hydrophobic compounds.[6]
-
Verify Media pH: Confirm that the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can affect compound solubility.[6]
-
Reduce Incubation Time: If the biological endpoint allows, consider reducing the incubation time with this compound.
Data Summary
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 326.37 g/mol | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (153.20 mM) | [10][11] |
| Solubility in Water | Insoluble | [1][5] |
| Solubility in Ethanol | Insoluble | [1][5] |
| IC50 for ROCK1 | 14.5 nM | [1][3] |
| IC50 for ROCK2 | 6.2 nM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous or fresh high-quality dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. c. Add the calculated volume of fresh DMSO to the vial. Note: Hygroscopic or wet DMSO can significantly reduce the solubility of this compound.[1][10] d. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. e. Visually inspect the solution to ensure there are no undissolved particles. f. Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C. Stock solutions are stable for at least one month at -20°C and up to a year at -80°C.[1]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture media (with serum, if applicable), sterile conical tubes.
-
Procedure (for a final concentration of 10 µM): a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Intermediate Dilution: In a sterile tube, prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM stock to 9 µL of serum-free medium or PBS. Gently mix. c. Final Dilution: Pre-warm the final volume of complete culture medium to 37°C. To achieve a 10 µM final concentration, add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 dilution (e.g., 10 µL of intermediate dilution into 990 µL of medium). d. Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the Rho/ROCK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound is a potent inhibitor of the Rho-associated ROCK kinases... - CiteAb [citeab.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lifetechindia.com [lifetechindia.com]
RKI-1447 Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Type I kinase inhibitor that competitively binds to the ATP-binding site of ROCK1 and ROCK2.[1][2][3][4] This binding prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2][3][4] Inhibition of this signaling pathway leads to the disruption of actin stress fiber formation, which in turn affects cell morphology, migration, and invasion.[1][2]
Q2: What is a typical starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration of this compound treatment are cell-type and assay-dependent. For initial experiments, a concentration range of 100 nM to 10 µM is recommended.[2][3] Significant inhibition of ROCK substrate phosphorylation can be observed at concentrations as low as 100 nM.[2] Treatment durations can range from 1 hour for studying acute signaling events to 72 hours or longer for cell viability and proliferation assays.[1][3]
Q3: How can I confirm that this compound is active in my cellular model?
A3: The most direct method to confirm this compound activity is to assess the phosphorylation status of its downstream targets. A significant decrease in the levels of phosphorylated MLC-2 (p-MLC-2) or phosphorylated MYPT-1 (p-MYPT-1) via Western immunoblotting is a reliable indicator of ROCK inhibition.[1][2][3] Morphological changes, such as the loss of actin stress fibers, can also be visualized using phalloidin staining.[2]
Q4: Are there known off-target effects of this compound?
A4: this compound is a highly selective inhibitor for ROCK1 and ROCK2.[1][2] Studies have shown that at concentrations up to 10 µM, it does not significantly affect the phosphorylation levels of substrates for other kinases like AKT, MEK, and S6 kinase.[1][2][3][4] However, as with any kinase inhibitor, performing control experiments to rule out potential off-target effects in your specific model system is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell morphology or migration. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type. | Perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. |
| Insufficient treatment duration: The treatment time may be too short to induce a phenotypic change. | Conduct a time-course experiment, treating cells for various durations (e.g., 1, 6, 12, 24, 48 hours) to identify the necessary exposure time. | |
| Compound instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored as recommended by the manufacturer. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| High cell toxicity or unexpected cell death. | Concentration is too high: The concentration of this compound may be cytotoxic to the specific cell line. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is below the toxic level for your cells (typically <0.1%). | |
| Variability in experimental results. | Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response to this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize seeding densities. |
| Inconsistent compound preparation: Errors in serial dilutions or incomplete dissolution of this compound can lead to inconsistent final concentrations. | Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Vortex thoroughly before adding to the culture medium. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (ROCK1) | 14.5 nM | - | Cell-free kinase assay | [1][5] |
| IC₅₀ (ROCK2) | 6.2 nM | - | Cell-free kinase assay | [1][5] |
| Inhibition of p-MLC-2 | Significant at 100 nM | MDA-MB-231 | Western Blot | [2] |
| Inhibition of Invasion | 53% at 1 µM, 85% at 10 µM | MDA-MB-231 | Invasion Assay | [2] |
| Anchorage-Dependent Proliferation | Minimal effect up to 10 µM | MDA-MB-231 | MTT Assay (72h) | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| MMTV/neu Transgenic Mice | 200 mg/kg/day (i.p.) | 14 days | 87% inhibition of mammary tumor growth | [1][6] |
Experimental Protocols
Western Immunoblotting for p-MLC-2
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 1 hour).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-MLC-2 and total MLC-2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.
Cell Migration (Scratch) Assay
-
Cell Seeding: Plate cells in a multi-well plate to form a confluent monolayer.
-
Scratch: Create a uniform "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the area of the scratch at each time point to quantify cell migration.
Visualizations
Caption: this compound inhibits the RhoA-ROCK signaling pathway.
Caption: Troubleshooting workflow for optimizing this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Resistance to RKI-1447 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the ROCK inhibitor, RKI-1447, in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2] It functions as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK kinases. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), which are crucial for actin cytoskeleton organization, cell contractility, migration, and invasion.[1][2][3]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response to this compound:
-
Suboptimal Drug Concentration: The IC50 value of this compound can vary between different cancer cell lines. It is crucial to perform a dose-response experiment (e.g., an MTT assay) to determine the optimal concentration for your specific cell line.
-
Incorrect Drug Handling and Storage: this compound should be stored as a powder at -20°C. Stock solutions, typically in DMSO, should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.
-
Intrinsic Resistance: Some cancer cell lines may possess intrinsic resistance to ROCK inhibitors due to pre-existing genetic or epigenetic alterations.
-
Acquired Resistance: If the cells were previously sensitive to this compound, they might have developed acquired resistance through prolonged exposure.
Q3: What are the known mechanisms of acquired resistance to this compound and other ROCK inhibitors?
A3: Acquired resistance to ROCK inhibitors can emerge through several mechanisms:
-
Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can undergo EMT, a process where they lose their epithelial characteristics and gain mesenchymal features, leading to increased motility and drug resistance.[2][4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for ROCK inhibition by upregulating alternative signaling pathways that promote survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7][8][9][10]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in the Tumor Microenvironment: Factors within the tumor microenvironment, such as cytokines and growth factors secreted by stromal cells, can promote resistance to targeted therapies.[11][12][13]
Q4: How can I overcome resistance to this compound in my experiments?
A4: A primary strategy to overcome resistance is the use of combination therapies.[1] Co-treatment with inhibitors of bypass signaling pathways has shown promise. For instance, combining this compound with BET inhibitors has demonstrated synergistic effects in neuroblastoma.[1] Investigating combinations with PI3K/Akt or MAPK/ERK inhibitors may also be beneficial.
Section 2: Troubleshooting Guides
Guide 1: Ineffective Inhibition of Downstream Targets (p-MLC2, p-MYPT1)
Problem: Western blot analysis does not show a significant decrease in the phosphorylation of MLC2 or MYPT1 after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Start with a concentration range based on published IC50 values (see Table 1). |
| Short Treatment Duration | Increase the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal treatment duration. |
| Poor Quality of this compound | Ensure the inhibitor has been stored correctly and prepare fresh stock solutions. Consider purchasing from a different vendor if issues persist. |
| Western Blotting Issues | Optimize your western blot protocol for phospho-proteins. Use phosphatase inhibitors during lysate preparation and block membranes with BSA instead of milk, as milk contains phosphoproteins that can increase background. |
Guide 2: Development of Acquired Resistance in Long-Term Cultures
Problem: Cells initially sensitive to this compound show a gradual decrease in responsiveness over time, as evidenced by an increasing IC50 value.
| Possible Cause | Troubleshooting Step |
| Selection of Resistant Clones | This is an expected outcome of long-term drug exposure. To study the resistant phenotype, you can isolate and expand the resistant cell population (see Section 4: Experimental Protocols). |
| Activation of Bypass Pathways | Analyze the resistant cells for upregulation of alternative signaling pathways (e.g., PI3K/Akt, MAPK/ERK) using western blotting or other molecular techniques. |
| EMT Induction | Assess the resistant cells for markers of EMT (e.g., decreased E-cadherin, increased Vimentin and N-cadherin) through immunofluorescence or western blotting. |
Section 3: Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (ROCK1) | 14.5 nM | Cell-free kinase assay | [14] |
| IC50 (ROCK2) | 6.2 nM | Cell-free kinase assay | [14] |
| Effective Concentration (in vitro) | 1 - 10 µM | MDA-MB-231 (inhibition of migration and invasion) | [15] |
Table 2: Characteristics of Acquired Resistance to this compound (Hypothetical Data Based on Literature for other inhibitors)
| Parameter | Value | Notes |
| Typical Timeframe for Resistance Development (in vitro) | 3 - 6 months | Based on continuous exposure to escalating drug concentrations. |
| Fold Increase in IC50 | 5 - 50 fold | Can vary significantly depending on the cell line and resistance mechanism.[5][15] |
Section 4: Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol allows for the determination of the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-MLC2 and p-MYPT1
This protocol is for assessing the inhibition of ROCK signaling by this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-MLC2, anti-p-MYPT1, anti-total MLC2, anti-total MYPT1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse the treated and control cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Protocol 3: Generating this compound Resistant Cell Lines In Vitro
This protocol describes a method for developing cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
This compound
-
Complete culture medium
-
Cell culture flasks
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by continuously exposing the cells to this compound at a concentration equal to the IC10-IC20.[17]
-
Culture the cells until they reach approximately 80% confluency, then passage them.
-
Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase) with each passage, once the cells have adapted to the current concentration and are proliferating steadily.[17]
-
This process may take several months.[18]
-
Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A significant increase in the IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.[17]
-
Once a resistant population is established, it can be maintained in a culture medium containing a constant concentration of this compound (typically the concentration they were last adapted to).
Section 5: Signaling Pathways and Experimental Workflows
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Item - Cells exhibit increased fold changes in IC50 concentrations following long-term exposure to cisplatin. - Public Library of Science - Figshare [plos.figshare.com]
- 6. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 10. Functional crosstalk between AKT/mTOR and Ras/MAPK pathways in hepatocarcinogenesis: Implications for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ROCK1 Feedback Regulation of the Upstream Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ROCK Inhibitors in Breast Cancer Cell Migration: RKI-1447 vs. Y-27632
For Researchers, Scientists, and Drug Development Professionals
The migration and invasion of cancer cells are fundamental processes in metastasis, the primary cause of mortality in breast cancer patients. A key signaling pathway governing these processes is the Rho-associated coiled-coil containing protein kinase (ROCK) pathway. Consequently, ROCK inhibitors have emerged as critical tools in cancer research and potential therapeutic agents. This guide provides an objective comparison of two prominent ROCK inhibitors, the well-established Y-27632 and the more recent, potent compound RKI-1447, with a focus on their application in breast cancer cell migration studies.
Mechanism of Action: Targeting the ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, which is essential for cell motility. When activated by the small GTPase RhoA, ROCK kinases (ROCK1 and ROCK2) phosphorylate downstream substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK). This cascade ultimately leads to increased actin-myosin contractility and the formation of stress fibers, driving cell movement and invasion.
Both this compound and Y-27632 are ATP-competitive inhibitors that target the kinase domain of ROCK1 and ROCK2, preventing the phosphorylation of their downstream targets and thereby impeding cell migration.[1][2] this compound is a Type I kinase inhibitor that binds to the ATP-binding site through interactions with the hinge region and the DFG motif.[1][3][4]
Comparative Performance: Potency and Selectivity
A primary distinction between this compound and Y-27632 lies in their potency. This compound inhibits ROCK1 and ROCK2 in the low nanomolar range, whereas Y-27632 requires higher nanomolar concentrations to achieve similar inhibition.[5][6][7] This difference in potency is critical for experimental design, as higher concentrations of inhibitors increase the risk of off-target effects.
Studies have shown that this compound is highly selective for ROCK kinases. At concentrations up to 10 µM, it does not affect the phosphorylation levels of other key kinases like AKT, MEK, or S6 kinase.[1][8] While Y-27632 is also considered a selective ROCK inhibitor, it may inhibit other protein kinases, such as PKC, at higher concentrations.[9] Some research also suggests that Y-27632 can exert effects beyond ROCK inhibition, which could be a confounding factor in certain experimental contexts.[10][11]
Table 1: Inhibitor Properties and Potency
| Feature | This compound | Y-27632 |
| Target | ROCK1 and ROCK2 | ROCK1 and ROCK2 |
| Mechanism | ATP-competitive, Type I Kinase Inhibitor[1][4] | ATP-competitive[2][7] |
| IC₅₀ (ROCK1) | 14.5 nM[3][5][6] | Kᵢ = 220 nM[7][12] |
| IC₅₀ (ROCK2) | 6.2 nM[3][5][6] | Kᵢ = 300 nM[7][12] |
| Cell Permeability | Yes[3] | Yes[12] |
Table 2: Reported Effects in Breast Cancer Cell Models
| Assay / Effect | This compound | Y-27632 |
| Inhibition of Migration | Potently inhibits migration in MDA-MB-231 cells[1][13] | Decreases breast cancer cell migration and invasion[14] |
| Inhibition of Invasion | Potently inhibits invasion in MDA-MB-231 cells[1] | Shown to reduce invasion in various cancer models[14][15] |
| Downstream Signaling | Suppresses phosphorylation of MLC-2 and MYPT-1[1][3][8] | Reduces phosphorylation of MLC[16] |
| In Vivo Efficacy | Inhibited mammary tumor growth by 87% in a mouse model[4] | Shown to decrease metastasis in vivo[14] |
Experimental Protocols & Workflows
Accurate and reproducible data are paramount. Below are detailed protocols for two common assays used to evaluate the effect of ROCK inhibitors on breast cancer cell migration.
This method assesses collective cell migration into a manually created gap in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 12-well plate at a density that will form a confluent monolayer within 24 hours.[17]
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach approximately 90-100% confluency.
-
Inhibitor Pre-treatment (Optional): Pre-incubate the cells with various concentrations of this compound, Y-27632, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[17]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[17]
-
Treatment: Add fresh culture medium containing the desired concentrations of the inhibitors or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at defined positions using a phase-contrast microscope at 4x or 10x magnification.[17]
-
Incubation & Monitoring: Incubate the plate and capture images of the same positions at regular intervals (e.g., every 8, 12, or 24 hours) until the gap in the control well is nearly closed.
-
Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial (Time 0) area.
This assay measures the chemotactic migration of individual cells through a porous membrane.
Protocol:
-
Rehydration: Rehydrate the transwell inserts (typically 8 µm pore size for cancer cells) by adding serum-free media to the top and bottom chambers and incubating for 1-2 hours at 37°C.
-
Cell Preparation: Culture breast cancer cells to ~80-90% confluency. Harvest the cells using trypsin, neutralize, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/100 µL.[18]
-
Chemoattractant: Add 600 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[18]
-
Inhibitor Treatment: Add the desired concentrations of this compound, Y-27632, or vehicle control to both the cell suspension (top chamber) and the chemoattractant medium (bottom chamber).
-
Cell Seeding: Carefully add 100 µL of the treated cell suspension into the top of each transwell insert.[18]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell type's migration rate (e.g., 12-24 hours).[19]
-
Removal of Non-migrated Cells: After incubation, use a cotton-tipped applicator to gently remove the non-migrated cells and media from the top surface of the membrane.[18]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by placing the insert in 70% ethanol for 10-15 minutes.[18][20] Stain the cells with 0.2% crystal violet for 10-20 minutes.
-
Imaging and Quantification: Wash the inserts with water, allow them to dry, and count the number of stained, migrated cells in several fields of view using an inverted microscope.
Summary and Conclusion
Both this compound and Y-27632 are valuable tools for investigating the role of ROCK signaling in breast cancer cell migration. However, they present a clear trade-off between established use and enhanced potency/selectivity.
-
This compound stands out as a highly potent and selective ROCK inhibitor. Its efficacy in the low nanomolar range minimizes the potential for off-target effects, making it an excellent choice for precise mechanistic studies and a strong candidate for preclinical therapeutic development.[5][8][21] The robust in vitro and in vivo data supporting its anti-invasive and anti-tumor activities in breast cancer models further solidify its utility.[1][4]
-
Y-27632 is a widely used and well-characterized ROCK inhibitor that has been instrumental in elucidating the function of the ROCK pathway.[9][12] While less potent than this compound, it remains a reliable tool. Researchers should be mindful that higher concentrations may be required to achieve desired ROCK inhibition, which could introduce confounding variables through off-target effects or non-ROCK-related mechanisms.[10][16]
For researchers requiring high specificity and potency to dissect the precise role of ROCK in breast cancer migration or to evaluate a potential anti-metastatic therapeutic, This compound is the superior choice . For more general applications or when replicating historical studies, Y-27632 remains a viable, albeit less potent, alternative.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Y-27632 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCDR - Metastasis, Migration, Wound healing [jcdr.net]
- 20. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Mechanisms of RKI-1447 and Fasudil in ROCK Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between kinase inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: RKI-1447 and Fasudil. Both compounds target the ROCK signaling pathway, a critical regulator of cellular processes such as contraction, motility, and proliferation, which is implicated in various pathologies including cancer and cardiovascular diseases.
Mechanism of Action and Binding
This compound is a potent and highly selective small molecule inhibitor of both ROCK1 and ROCK2.[1][2][3] It functions as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the ROCK kinase domain.[1][4][5] Crystallographic studies of the this compound/ROCK1 complex have elucidated that its binding involves interactions with the hinge region and the DFG (Asp-Phe-Gly) motif, a key regulatory element in kinases.[1][4][5] This specific mode of interaction accounts for its high potency and selectivity.
Fasudil (also known as HA-1077) is a selective ROCK inhibitor that also acts as a vasodilator and a potent Ca2+ channel antagonist.[6][7] It is a non-specific RhoA/ROCK inhibitor and has inhibitory effects on other protein kinases as well.[7] Fasudil's primary mechanism involves the competitive inhibition of the ATP-binding site of ROCK, leading to the relaxation of vascular smooth muscle by preventing the phosphorylation of Myosin Light Chain (MLC).[8][9] Fasudil is metabolized in vivo to its more potent active metabolite, Hydroxyfasudil , which is also a specific ROCK inhibitor.[10]
Potency and Selectivity: A Quantitative Comparison
The inhibitory potency of this compound and Fasudil (and its active metabolite) against ROCK1 and ROCK2 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) serving as key metrics.
| Inhibitor | Target | IC50 | Ki |
| This compound | ROCK1 | 14.5 nM[1][11][12] | - |
| ROCK2 | 6.2 nM[1][11][12] | - | |
| Fasudil | ROCK1 | - | 0.33 µM[7] |
| ROCK2 | 0.158 µM[7] | - | |
| Hydroxyfasudil | ROCK1 | 0.73 µM[10] | - |
| ROCK2 | 0.72 µM[10] | - |
As the data indicates, this compound demonstrates significantly higher potency against both ROCK isoforms compared to Fasudil and its active metabolite, with IC50 values in the low nanomolar range.
In terms of selectivity, this compound shows minimal inhibition of other kinases such as AKT, MEK, and S6 kinase at concentrations up to 10 µM.[1][5] In contrast, Fasudil exhibits a broader inhibitory profile, affecting other kinases like Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG) at higher concentrations.[7]
Downstream Signaling Pathways
The inhibition of ROCK by this compound and Fasudil leads to the modulation of several downstream signaling events. The primary consequence is the reduced phosphorylation of key ROCK substrates.
This compound has been shown to effectively suppress the phosphorylation of Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1) in cancer cells.[1][4][5] This leads to a disruption of actin stress fiber formation, which is crucial for cell migration and invasion.[1][5]
Fasudil also inhibits the phosphorylation of MLC by inhibiting ROCK, which in turn decreases the activity of MLC phosphatase, leading to smooth muscle relaxation and vasodilation.[6][8] Beyond its effects on the cytoskeleton, Fasudil has been shown to influence other signaling pathways. It can increase the expression of endothelial nitric oxide synthase (eNOS) and decrease the expression of angiotensin-converting enzyme (ACE).[6]
Below is a DOT language script visualizing the core signaling pathway affected by both inhibitors.
Caption: The RhoA-ROCK signaling pathway and points of inhibition by this compound and Fasudil.
Experimental Methodologies
The characterization of these inhibitors relies on a variety of established experimental protocols.
In Vitro Kinase Assay
A common method to determine the IC50 values of ROCK inhibitors is a fluorescence-based kinase assay.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human ROCK1 or ROCK2 enzyme and a suitable peptide substrate (e.g., a derivative of MLC) are prepared in an assay buffer.
-
Inhibitor Dilution: A serial dilution of the inhibitor (this compound or Fasudil) is prepared.
-
Kinase Reaction: The ROCK enzyme, substrate, ATP, and varying concentrations of the inhibitor are incubated together.
-
Detection: The extent of substrate phosphorylation is measured. For instance, the Invitrogen Z'-LYTE® assay uses a FRET-based method where phosphorylation of the substrate by the kinase leads to a change in the FRET signal.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
The following diagram illustrates the general workflow of an in vitro kinase assay.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasudil - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
RKI-1447 efficacy compared to other selective ROCK inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447, with other selective ROCK inhibitors. The following sections detail its in vitro and in vivo efficacy, supported by experimental data and protocols, to offer an objective assessment of its performance against alternatives.
At a Glance: this compound's Potency
This compound is a potent and selective small molecule inhibitor of both ROCK1 and ROCK2. It functions as a Type I kinase inhibitor, binding to the ATP-binding site of the ROCK kinases. This mechanism effectively blocks the downstream signaling cascade that regulates crucial cellular processes such as cell migration, invasion, and cytoskeletal dynamics.
Quantitative Comparison of ROCK Inhibitors
The efficacy of this compound has been benchmarked against other well-known ROCK inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference(s) |
| This compound | 14.5 | 6.2 | |
| Y-27632 | ~140-220 | ~140-220 | |
| Fasudil (HA-1077) | ~300 | - | |
| GSK269962A | 1.6 | 4 |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy of this compound
In preclinical studies, this compound has demonstrated significant anti-tumor activity. In a transgenic mouse model of ErbB2-driven mammary cancer, daily intraperitoneal administration of this compound resulted in a heterogeneous but overall positive response, with 60% of tumors being sensitive to the treatment. Among the sensitive tumors, a notable portion showed regression or significant growth inhibition.
While direct head-to-head in vivo comparative studies with other ROCK inhibitors in the same cancer model are not extensively documented in publicly available literature, other inhibitors like Y-27632 and Fasudil have been investigated in various in vivo models for conditions including neurodegenerative diseases and have shown therapeutic potential.
Signaling Pathway Inhibition
This compound effectively suppresses the phosphorylation of key downstream substrates of ROCK, namely Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1). This inhibition of the ROCK signaling pathway disrupts actin stress fiber formation, a critical process for cell motility and invasion. Importantly, this compound has been shown to be highly selective, with no significant effect on other kinase signaling pathways such as AKT, MEK, and S6 kinase at concentrations as high as 10 μM.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of ROCK kinase.
Materials:
-
Recombinant ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., Long S6K substrate peptide)
-
Test compounds (e.g., this compound, Y-27632) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the ROCK enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Scratch Assay
This assay assesses the effect of inhibitors on the collective migration of a cell monolayer.
Materials:
-
Adherent cell line (e.g., MDA-MB-231 human breast cancer cells)
-
Complete cell culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Test inhibitors
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Once confluent, use a sterile pipette tip to create a uniform scratch down the center of each well.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing the desired concentration of the test inhibitor or vehicle control.
-
Capture an initial image (T=0) of the scratch in each well.
-
Incubate the plate under standard cell culture conditions.
-
Acquire images of the same fields at regular time intervals (e.g., every 8 hours) for up to 48 hours or until the scratch in the control wells is closed.
-
Measure the area or width of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure or the rate of cell migration to compare the effects of the different inhibitors. For MDA-MB-231 cells, wound closure is typically assessed at 0 and 24 hours.
Conclusion
This compound stands out as a highly potent ROCK inhibitor with demonstrated efficacy in both in vitro and in vivo models of cancer. Its high selectivity for the ROCK signaling pathway minimizes off-target effects, making it a valuable tool for research and a promising candidate for further therapeutic development. The provided experimental protocols offer a framework for researchers to independently validate and compare the efficacy of this compound against other ROCK inhibitors in their specific experimental settings.
Validating RKI-1447 On-Target Effects: A Comparative Guide to ROCK siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of RKI-1447, a potent Rho-associated coiled-coil kinase (ROCK) inhibitor. We objectively compare the pharmacological inhibition by this compound with the genetic knockdown approach using small interfering RNA (siRNA) targeting ROCK. This guide includes supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate validation strategy for their studies.
Introduction to this compound and ROCK Signaling
This compound is a small molecule inhibitor that potently targets ROCK1 and ROCK2, two serine/threonine kinases that are crucial regulators of the actin cytoskeleton.[1][2][3] The ROCK signaling pathway, activated by the small GTPase RhoA, plays a pivotal role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][3] this compound exerts its effects by binding to the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2][3][4] This inhibition leads to a reduction in stress fiber formation and cell contractility, ultimately impairing cell migration and invasion.[1][4][5]
To confirm that the observed cellular effects of this compound are indeed due to its inhibition of ROCK, it is essential to perform on-target validation. One of the most specific methods for this is to compare the inhibitor's effects with those of ROCK knockdown using siRNA.
Quantitative Data Comparison: this compound vs. ROCK siRNA
The following tables summarize quantitative data on the efficacy of this compound and ROCK siRNA in inhibiting ROCK activity and function.
Disclaimer: The data presented below is collated from multiple studies. Direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions (e.g., cell lines, reagent concentrations) should be considered when interpreting these results.
Table 1: Inhibition of ROCK Kinase Activity and Expression
| Parameter | This compound | ROCK siRNA | Reference |
| Target(s) | ROCK1 and ROCK2 | ROCK1 and/or ROCK2 mRNA | [1][6] |
| Mechanism | ATP-competitive inhibition | mRNA degradation | [1][6] |
| IC50 (in vitro) | ROCK1: 14.5 nM ROCK2: 6.2 nM | Not Applicable | [1] |
| Effective Knockdown | Not Applicable | 70-95% reduction in protein expression | [6] |
Table 2: Functional Effects on Downstream Signaling and Cell Migration
| Functional Readout | This compound | ROCK siRNA | Reference |
| p-MLC-2 Inhibition | Significant reduction at 1 µM | Significant decrease with ROCK1/2 knockdown | [1][7] |
| Cell Migration Inhibition | 53% inhibition at 1 µM (MDA-MB-231 cells) | ~20% reduction in migration (TE-10 cells) | [1][8] |
| Stress Fiber Formation | Inhibition of LPA-induced stress fibers | Disruption of actin cytoskeleton | [1] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the on-target effects of this compound using ROCK siRNA.
1. ROCK siRNA Transfection
This protocol describes the transient knockdown of ROCK1 and ROCK2 using siRNA.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute ROCK1 siRNA, ROCK2 siRNA, or a non-targeting control siRNA with an appropriate transfection medium (e.g., Opti-MEM). In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[6][9]
2. This compound Treatment
This protocol outlines the treatment of cells with the this compound inhibitor.
-
Cell Seeding: Plate cells to the desired confluency for the specific downstream assay.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: The incubation time will vary depending on the assay. For signaling pathway analysis (e.g., p-MLC-2 levels), a shorter incubation of 1-4 hours is typically sufficient. For functional assays like cell migration, a longer incubation may be necessary.
3. Western Blot for Phospho-MLC-2
This assay is used to quantify the inhibition of ROCK's downstream kinase activity.
-
Cell Lysis: After siRNA transfection or this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated MLC-2 (p-MLC-2). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total MLC-2 or a housekeeping protein (e.g., GAPDH) for normalization.
4. Cell Migration (Wound Healing) Assay
This assay assesses the functional consequence of ROCK inhibition on cell motility.[10]
-
Cell Seeding: Plate cells in a 6-well plate and grow them to confluency.
-
Treatment: Transfect the cells with ROCK siRNA or treat them with this compound as described above.
-
Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the extent of cell migration into the wound.
Visualizing the Comparison
Diagram 1: ROCK Signaling Pathway and Points of Intervention
Caption: The ROCK signaling pathway and the inhibitory mechanisms of this compound and ROCK siRNA.
Diagram 2: Experimental Workflow for On-Target Validation
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of breast cancer cell growth and migration through siRNA-mediated modulation of circ_0009910/miR-145-5p/MUC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ROCK Inhibitors: RKI-1447 vs. RKI-1313
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two closely related Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
This guide provides a comprehensive comparison of RKI-1447 and its analog, RKI-1313, focusing on their inhibitory potency, mechanism of action, and cellular effects. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of the Rho/ROCK signaling pathway and its role in various pathological conditions, particularly in cancer biology.
Introduction to this compound and RKI-1313
This compound and RKI-1313 are small molecule inhibitors of the Rho-associated kinases, ROCK1 and ROCK2. These kinases are critical regulators of cellular processes such as cytoskeletal organization, cell migration, and invasion, making them attractive therapeutic targets.[1][2][3] While structurally similar, this compound and RKI-1313 exhibit significant differences in their biological activity. This compound has been identified as a potent and selective ROCK inhibitor with significant anti-invasive and anti-tumor activities, whereas its analog, RKI-1313, is a much weaker inhibitor.[1][2][4]
Biochemical Potency and Kinase Selectivity
Experimental data demonstrates that this compound is a significantly more potent inhibitor of both ROCK1 and ROCK2 compared to RKI-1313. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, highlight this disparity.
| Inhibitor | ROCK1 IC50 | ROCK2 IC50 |
| This compound | 14.5 nM[5][6] | 6.2 nM[5][6] |
| RKI-1313 | 34 µM[7][8][9] | 8 µM[7][8][9] |
Table 1: Comparison of in vitro inhibitory potency (IC50) of this compound and RKI-1313 against ROCK1 and ROCK2.
This compound exhibits high selectivity for ROCK kinases. At a concentration of 1 µM, it shows significantly less inhibition against a panel of other kinases, including PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[5] Furthermore, this compound does not affect the phosphorylation levels of substrates for other kinases such as AKT, MEK, and S6 kinase at concentrations up to 10 µM.[1][2][5]
Mechanism of Action
The significant difference in potency between the two compounds can be attributed to their mode of binding to the ATP-binding site of ROCK. X-ray crystallography studies have revealed that this compound is a Type I kinase inhibitor, binding to the active conformation of the kinase.[1][2][3][5] It forms key interactions with the hinge region and the DFG motif of the ROCK ATP binding site.[1][2][3][5] The substitution of a meta-hydroxyl group on the phenyl ring of this compound with a para-methoxy group in RKI-1313 is believed to disrupt these critical binding interactions, leading to a substantial loss of inhibitory activity.[4]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Cellular Activity and Phenotypic Effects
The superior biochemical potency of this compound translates into more pronounced effects at the cellular level.
| Cellular Process | This compound | RKI-1313 |
| Inhibition of ROCK Substrate Phosphorylation | Potent inhibition of MLC-2 and MYPT-1 phosphorylation.[1][5] | Little to no effect on MLC-2 and MYPT-1 phosphorylation.[1][2] |
| Anchorage-Independent Growth | Potently inhibits colony formation in soft agar.[1][4] | Minimal effect on anchorage-independent growth.[1][2] |
| Cell Migration | Significantly inhibits scratch-induced cell migration.[1] | Minimal effect on cell migration.[1] |
| Cell Invasion | Effectively inhibits serum-induced cell invasion.[1] | Little effect on tumor cell invasion.[1] |
| Cytoskeletal Reorganization | Selectively inhibits LPA-induced actin stress fiber formation.[1][2] | Minimal effect on cytoskeletal organization.[1] |
Table 2: Comparative cellular effects of this compound and RKI-1313.
This compound selectively inhibits ROCK-mediated cellular events. For instance, it effectively blocks the formation of actin stress fibers induced by lysophosphatidic acid (LPA), a process dependent on the RhoA/ROCK pathway.[1][2] However, it does not interfere with the formation of lamellipodia and filopodia induced by platelet-derived growth factor (PDGF) and bradykinin, respectively, which are mediated by the Rac1/PAK and CDC42/PAK pathways.[1][2]
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound and RKI-1313 against ROCK1 and ROCK2 can be determined using a Z'-LYTE™ FRET-based kinase assay.
-
Reaction Setup: The assay is performed in a 15 µL reaction volume containing 5 ng of purified ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[5]
-
Substrate and ATP: The reaction mixture includes a peptide substrate (based on myosin light chain sequence) and ATP. For ROCK1, 1.5 µM of peptide substrate and 12.5 µM of ATP are used. For ROCK2, 2 µM of substrate and 50 µM of ATP are used.[5]
-
Inhibitor Addition: Serial dilutions of the inhibitors (this compound and RKI-1313) are added to the reaction.
-
Incubation: The reaction is incubated for 1 hour at room temperature.[5]
-
Detection: The fluorescence is measured to determine the extent of kinase inhibition. IC50 values are calculated from the dose-response curves.
Western Blotting for Phospho-Substrate Analysis
This protocol is used to assess the in-cell inhibition of ROCK activity by measuring the phosphorylation status of its downstream substrates, MLC-2 and MYPT-1.
Caption: A typical workflow for Western blot analysis.
-
Cell Treatment: Culture cells (e.g., MDA-MB-231 human breast cancer cells) and treat with various concentrations of this compound or RKI-1313 for a specified time (e.g., 1 hour).[10]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., anti-phospho-MLC-2, anti-phospho-MYPT-1) and total protein levels as a loading control, typically overnight at 4°C.[13]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[13]
-
Washing: Repeat the washing steps with TBST.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[13]
Cell Migration (Scratch) Assay
This assay assesses the effect of the inhibitors on the migratory capacity of cells.
-
Cell Seeding: Plate cells in a culture dish to form a confluent monolayer.
-
Creating the "Scratch": Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Treat the cells with different concentrations of this compound or RKI-1313.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).
-
Analysis: Measure the closure of the scratch over time to quantify cell migration.
Cell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Use Transwell inserts with a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane.
-
Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free media containing the inhibitors.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate to allow the cells to invade through the Matrigel and the porous membrane.
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Stain the invading cells on the lower surface of the membrane and count them under a microscope.
Conclusion
The comparative analysis of this compound and its analog RKI-1313 clearly demonstrates that this compound is a significantly more potent and selective inhibitor of ROCK kinases. Its superior biochemical and cellular activities make it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. In contrast, the much weaker activity of RKI-1313 makes it a suitable negative control in experiments designed to validate the on-target effects of this compound. Researchers should consider these profound differences in potency and cellular efficacy when selecting an inhibitor for their studies.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citeab.com [citeab.com]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. nacalai.com [nacalai.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
kinase profiling to determine the specificity of RKI-1447
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor RKI-1447 against other known Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, focusing on kinase specificity. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies of the ROCK signaling pathway and its role in various physiological and pathological processes.
Introduction to ROCK Inhibition
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling cascade is integral to regulating fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and contraction.[1] Consequently, ROCK inhibitors are valuable research tools and potential therapeutic agents for a range of diseases, including cancer, glaucoma, and cardiovascular disorders. The specificity of a kinase inhibitor is a critical parameter, as off-target effects can lead to ambiguous experimental results and potential toxicity. This guide compares the kinase profile of this compound with two other widely used ROCK inhibitors, GSK429286 and Y-27632.
Comparative Kinase Inhibition Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound, GSK429286, and Y-27632 against their primary targets, ROCK1 and ROCK2, as well as other known off-target kinases. It is important to note that the data presented has been compiled from various sources and methodologies, which may not be directly comparable.
| Kinase Target | This compound (IC50/Ki) | GSK429286 (IC50) | Y-27632 (Ki) |
| ROCK1 | 14.5 nM[2] | 14 nM | 220 nM |
| ROCK2 | 6.2 nM[2] | Data not available | 300 nM |
| RSK | Data not available | 780 nM | Data not available |
| p70S6K | No effect up to 10 µM[3] | 1940 nM | Data not available |
| AKT | No effect up to 10 µM[3] | Data not available | Data not available |
| MEK | No effect up to 10 µM[3] | Data not available | Data not available |
Qualitative Selectivity Data for this compound: At a concentration of 1 µM, this compound demonstrates significantly reduced potency against PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[2] Furthermore, this compound selectively inhibits ROCK-mediated actin stress fiber formation without affecting PAK-mediated lamellipodia and filopodia formation.[3][4]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is paramount. Below is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases and inhibitors.
In Vitro Kinase Inhibition Assay (Example using a Fluorescence Resonance Energy Transfer - FRET-based method)
This protocol outlines the general steps to determine the IC50 value of an inhibitor.
I. Materials and Reagents:
-
Purified recombinant kinase (e.g., ROCK1, ROCK2)
-
Kinase-specific substrate peptide (e.g., a peptide derived from a known ROCK substrate like MYPT1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagents (specific to the FRET platform, e.g., antibodies and development reagents)
-
384-well microplates
II. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration might be 100 µM with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the purified kinase, and the substrate peptide at their optimized concentrations.
-
Kinase Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Prepare an ATP solution in kinase assay buffer at the desired concentration (often at or near the Km for the specific kinase). Add the ATP solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction by adding a termination buffer (often containing EDTA to chelate Mg2+). Add the FRET detection reagents according to the manufacturer's instructions.
-
Signal Measurement: After an appropriate incubation period for signal development, read the plate on a microplate reader capable of detecting the FRET signal.
III. Data Analysis:
-
Background Subtraction: Subtract the signal from control wells lacking enzyme or substrate.
-
Percentage Inhibition Calculation: Calculate the percentage of kinase activity inhibited by the test compound at each concentration relative to the vehicle (DMSO) control.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ROCK signaling pathway and a general workflow for kinase profiling.
Caption: The Rho/ROCK signaling pathway, with the point of inhibition by this compound indicated.
Caption: A generalized workflow for determining the kinase specificity profile of an inhibitor.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ROCK Inhibitor RKI-1447 and Other Key Market Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447, with other widely used alternatives: Y-27632, Fasudil, and GSK429286A. The information presented herein is based on a compilation of publicly available experimental data to facilitate objective evaluation and inform research decisions.
Data Presentation
The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that the IC50 values have been compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Comparative Inhibitory Potency (IC50/Ki) of ROCK Inhibitors
| Inhibitor | ROCK1 IC50/Ki (nM) | ROCK2 IC50/Ki (nM) | Notes |
| This compound | 14.5[1][2] | 6.2[1][2] | Potent inhibitor of both ROCK1 and ROCK2. |
| Y-27632 | 140 (Ki)[1] | 300 (Ki)[1] | Selective for ROCK over other kinases like PKC, PKA, and MLCK.[1] |
| Fasudil | - | 10,700 (IC50)[3][4] | Also inhibits other kinases such as PKA, PKG, PKC, and MLCK.[4] Its active metabolite, Hydroxyfasudil, is a more potent ROCK inhibitor.[1] |
| GSK429286A | 14 (IC50)[1][4] | 63 (IC50)[1] | Selective inhibitor of ROCK1 and ROCK2.[4] |
Table 2: Summary of Reported Cellular Activities of ROCK Inhibitors
| Activity | This compound | Y-27632 | Fasudil | GSK429286A |
| Cell Migration | Potent inhibition of breast cancer cell migration.[5][6][7] | Inhibition of tumor cell invasion and migration.[8] Can also promote microglial migration.[9] | Inhibits tumor cell motility.[10] Can also promote microglial migration.[9] | Diminished migratory and invasive behaviors in breast cancer cells.[8] |
| Cell Invasion | Potent inhibition of breast cancer cell invasion.[5][7] | Decreased invasiveness of melanoma cell lines.[8] | Inhibits tumor progression in various animal models.[10] | Diminished migratory and invasive behaviors in breast cancer cells.[8] |
| Anchorage-Independent Growth | Inhibition of anchorage-independent tumor growth of breast cancer cells.[5][7] | Shown to have effects on tumor formation in vivo.[8] | Inhibits anchorage-independent growth of tumor cells.[10] | No direct comparative data found. |
| Selectivity | Highly selective for ROCK over AKT, MEK, and S6 kinases.[2][5] | >200-fold selectivity for ROCK over PKC, PKA, MLCK, and PAK.[1] | Non-specific, also inhibits PKA, PKG, PKC, and MLCK.[4] | Selective for ROCK1 and ROCK2.[1][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)
This protocol is adapted from a method used to determine the IC50 values of this compound.
Objective: To measure the in vitro potency of a compound against ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr 13 Peptide (based on myosin light chain sequence)
-
Test compounds (e.g., this compound)
-
ATP
-
Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound dilutions.
-
Add the ROCK1 or ROCK2 enzyme to each well.
-
Add the Ser/Thr 13 peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add the Z'-LYTE™ development reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths for coumarin and fluorescein.
-
Calculate the emission ratio and determine the percent inhibition.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Western Blotting for Phosphorylated ROCK Substrates
This protocol is for detecting the inhibition of ROCK activity in cells by measuring the phosphorylation of its downstream substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting subunit 1 (MYPT1).
Objective: To assess the in-cell activity of ROCK inhibitors.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MLC2, anti-MLC2, anti-phospho-MYPT1, anti-MYPT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the ROCK inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Cell Migration Assay (Scratch/Wound Healing Assay)
Objective: To evaluate the effect of ROCK inhibitors on cancer cell migration.
Materials:
-
Cell culture reagents
-
96-well or 24-well plates
-
Test compounds
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing the test compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure over time to determine the effect of the inhibitor on cell migration.
Cell Invasion Assay (Transwell Assay)
Objective: To assess the effect of ROCK inhibitors on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (with 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture reagents
-
Test compounds
-
Serum-free and serum-containing media
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free media containing the test compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of invading cells between the treated and control groups.
Anchorage-Independent Growth Assay (Soft Agar Assay)
Objective: To determine the effect of ROCK inhibitors on the tumorigenic potential of cells in vitro.
Materials:
-
Agar
-
Cell culture media
-
6-well plates
-
Test compounds
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Prepare a base layer of 0.6% agar in culture media in each well of a 6-well plate and allow it to solidify.
-
Resuspend cells in a 0.3% agar solution in culture media containing the test compound or vehicle control.
-
Layer the cell-agar suspension on top of the base layer.
-
Incubate the plates at 37°C for 2-3 weeks, feeding the cells with media containing the inhibitor every few days.
-
Stain the colonies with crystal violet.
-
Count the number and measure the size of the colonies under a microscope.
-
Compare the colony formation between the treated and control groups.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Rho-ROCK signaling pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. abmole.com [abmole.com]
- 5. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Rho-associated kinase inhibitors Y27632 and fasudil promote microglial migration in the spinal cord via the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
appropriate positive and negative controls for RKI-1447 experiments
For researchers, scientists, and drug development professionals investigating the potent and selective ROCK inhibitor, RKI-1447, the use of appropriate controls is paramount for generating robust and interpretable data. This guide provides a comprehensive overview of recommended positive and negative controls, detailed experimental protocols, and comparative data to ensure the rigor of your findings.
This compound is a powerful small molecule inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, with IC50 values of 14.5 nM and 6.2 nM, respectively[1][2][3]. It functions as a Type I kinase inhibitor by competing with ATP for binding to the kinase domain[3][4][5]. The inhibition of ROCK signaling by this compound leads to the suppression of downstream substrate phosphorylation, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting Subunit 1 (MYPT1), which in turn disrupts actin stress fiber formation and inhibits cell migration and invasion[4][5][6]. Given its potent anti-invasive and anti-tumor activities, this compound is a valuable tool for cancer research and other fields[5][7].
Selecting the Right Controls: A Comparative Overview
The selection of appropriate controls is critical for validating the on-target effects of this compound and ruling out off-target or non-specific cellular responses.
Positive Controls: As a benchmark for ROCK inhibition, well-characterized, commercially available ROCK inhibitors are recommended.
-
Y-27632: A widely used and well-documented ROCK inhibitor that serves as an excellent positive control for comparing the efficacy and cellular effects of this compound[8][9].
-
Fasudil (HA-1077): A clinically approved ROCK inhibitor in some countries, Fasudil provides another valuable point of comparison for in vitro and in vivo studies[3][8].
Negative Controls: To demonstrate the specificity of this compound's effects, a structurally similar but biologically less active compound is the ideal negative control.
-
RKI-1313: This close structural analog of this compound is a significantly weaker inhibitor of ROCK1 and ROCK2, with IC50 values of 34 µM and 8 µM, respectively[4][10]. Its use as a negative control helps to attribute the observed biological effects directly to the potent ROCK inhibition by this compound[4][5][11].
-
Vehicle Control (e.g., DMSO): A vehicle control is essential in all experiments to account for any effects of the solvent used to dissolve this compound and other compounds.
Comparative Inhibitory Activity
The following table summarizes the in vitro potency of this compound and its recommended controls against ROCK1 and ROCK2.
| Compound | Target | IC50 (nM) | Reference |
| This compound | ROCK1 | 14.5 | [1][2][3] |
| ROCK2 | 6.2 | [1][2][3] | |
| RKI-1313 | ROCK1 | 34,000 | [4][10] |
| ROCK2 | 8,000 | [4][10] |
Experimental Protocols and Validation
To rigorously assess the activity and specificity of this compound, a combination of biochemical and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of ROCK1 and ROCK2.
Protocol:
-
Recombinant ROCK1 or ROCK2 enzyme is incubated with a specific peptide substrate and ATP in a suitable reaction buffer.
-
Serial dilutions of this compound, positive controls (Y-27632, Fasudil), and the negative control (RKI-1313) are added to the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioactivity, fluorescence, or luminescence.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Western Blot Analysis of ROCK Substrate Phosphorylation
This cellular assay confirms the on-target effect of this compound by measuring the phosphorylation status of its downstream substrates.
Protocol:
-
Culture cells of interest (e.g., MDA-MB-231 breast cancer cells) to a suitable confluency.
-
Treat the cells with various concentrations of this compound, positive controls, negative control, and a vehicle control for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated MLC2 (p-MLC2) and phosphorylated MYPT1 (p-MYPT1).
-
Use antibodies against total MLC2 and MYPT1 as loading controls.
-
Detect the primary antibodies with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the relative levels of substrate phosphorylation. A significant decrease in the p-MLC2/total MLC2 and p-MYPT1/total MYPT1 ratios in this compound-treated cells compared to controls indicates effective ROCK inhibition.
Cellular Assays for Phenotypic Effects
These assays evaluate the functional consequences of ROCK inhibition by this compound.
Cytoskeleton Staining:
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound, controls, and vehicle.
-
To assess specificity, stimulate ROCK-dependent actin stress fiber formation with lysophosphatidic acid (LPA)[4][6].
-
In parallel, stimulate ROCK-independent lamellipodia and filopodia formation with platelet-derived growth factor (PDGF) or bradykinin, respectively[4][6].
-
Fix, permeabilize, and stain the cells with fluorescently labeled phalloidin to visualize F-actin.
-
Image the cells using fluorescence microscopy. This compound should selectively inhibit LPA-induced stress fiber formation without affecting PDGF-induced lamellipodia or bradykinin-induced filopodia[4][6].
Cell Migration and Invasion Assays:
Protocol:
-
Wound Healing/Scratch Assay: Create a "scratch" in a confluent cell monolayer and monitor the rate of cell migration into the gap in the presence of this compound and controls.
-
Transwell Invasion Assay: Seed cells in the upper chamber of a Matrigel-coated Transwell insert and add chemoattractant to the lower chamber. Quantify the number of cells that invade through the Matrigel and migrate to the lower surface of the membrane after treatment with this compound and controls.
Visualizing the Pathway and Experimental Design
To further clarify the mechanism of action and experimental logic, the following diagrams are provided.
By employing the recommended controls and following these detailed experimental guidelines, researchers can confidently elucidate the specific roles of ROCK signaling and the therapeutic potential of this compound in their models of interest.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. citeab.com [citeab.com]
A Head-to-Head Comparison of RKI-1447 and Other Kinase Inhibitors for Preclinical Research
In the landscape of kinase inhibitor research, particularly for pathways governed by Rho-associated coiled-coil containing protein kinase (ROCK), the selection of a potent and selective tool compound is critical for generating robust and reproducible data. This guide provides a detailed, data-driven comparison of RKI-1447 with other widely used ROCK inhibitors, namely Y-27632 and Fasudil. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Introduction to this compound and its Comparators
This compound is a potent and selective, ATP-competitive small molecule inhibitor of ROCK1 and ROCK2.[1][2] It has demonstrated significant anti-invasive and anti-tumor activities in various cancer models.[3][4] Y-27632 and Fasudil are two of the most commonly used ROCK inhibitors in biomedical research. While they have been instrumental in elucidating the role of ROCK signaling, their lower potency and broader kinase selectivity profile compared to newer agents like this compound are important considerations for experimental design.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound, Y-27632, and Fasudil, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Kinase Inhibitory Potency (IC50/Ki)
| Inhibitor | ROCK1 | ROCK2 | Other Kinases |
| This compound | 14.5 nM (IC50)[2] | 6.2 nM (IC50)[2] | Highly selective for ROCKs. At 1 µM, shows minimal inhibition of PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[2] |
| Y-27632 | 220 nM (Ki) | 300 nM (Ki) | Less selective. Inhibits other kinases such as PRK2 and has off-target effects at concentrations commonly used in cell-based assays. |
| Fasudil | 330 nM (Ki) | 158 nM (IC50) | Broad selectivity. Also inhibits PKA (IC50 = 4.58 µM), PKC (IC50 = 12.30 µM), and PKG (IC50 = 1.650 µM). |
Table 2: Cellular Activity and Experimental Concentrations
| Inhibitor | Effective Concentration in Cell-Based Assays | Key Cellular Effects |
| This compound | 1 - 10 µM | Inhibition of cancer cell migration, invasion, and anchorage-independent growth.[3] |
| Y-27632 | 10 - 50 µM | Inhibition of cell migration and induction of changes in cell morphology. |
| Fasudil | 10 - 100 µM | Inhibition of smooth muscle cell contraction and promotion of neurite outgrowth. |
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this comparison, the following diagrams, created using the DOT language for Graphviz, depict the ROCK signaling pathway and a typical experimental workflow for evaluating ROCK inhibitors.
References
reproducing published data on RKI-1447's anti-tumor activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The data presented is based on published preclinical studies, offering a valuable resource for researchers investigating ROCK inhibitors in oncology.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-invasive and anti-tumor effects, primarily in breast cancer models.[1][2][3][4] Its performance is often compared to its weaker structural analog, RKI-1313, to highlight the potency and specificity of this compound.
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | ROCK1 | 14.5[5][6] |
| ROCK2 | 6.2[5][6] | |
| RKI-1313 | ROCK1 | >1000 |
| ROCK2 | >1000 |
Cellular Activity in Breast Cancer Cells
| Treatment | Concentration (µM) | Inhibition of Invasion (%) | Inhibition of Migration (%) |
| This compound | 1 | 53 | Significant Inhibition |
| 10 | 85 | Significant Inhibition | |
| RKI-1313 | 1 | Minimal Effect | Minimal Effect |
| 10 | Minimal Effect | Minimal Effect |
Data from studies on MDA-MB-231 human breast cancer cells.[1]
Mechanism of Action: The Rho-ROCK Signaling Pathway
This compound functions as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK1 and ROCK2.[1][2][4] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), which are crucial for actin cytoskeleton organization, cell contractility, motility, and invasion.[1][2][3][4] The selectivity of this compound is demonstrated by its lack of effect on other kinase pathways like AKT, MEK, and S6 kinase at concentrations up to 10 µM.[1][2][3]
Caption: this compound inhibits ROCK, blocking downstream signaling and cellular processes.
Experimental Protocols
Detailed methodologies for key experiments are summarized below.
Western Immunoblotting
To assess the inhibition of ROCK signaling, human cancer cells (e.g., MDA-MB-231) are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1 hour).[2] Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes are probed with primary antibodies specific for phosphorylated and total MLC-2 and MYPT-1.[4] Subsequent incubation with secondary antibodies and chemiluminescent detection allows for the visualization and quantification of protein phosphorylation levels.
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Cell Invasion Assay
The anti-invasive properties of this compound are evaluated using a Boyden chamber assay. MDA-MB-231 cells are pre-treated with this compound or RKI-1313 at various concentrations. The cells are then seeded into the upper chamber of a Matrigel-coated insert, with serum-containing medium in the lower chamber acting as a chemoattractant. After incubation, non-invading cells are removed from the upper surface of the insert, and the invading cells on the lower surface are fixed, stained, and quantified. The percentage of invasion inhibition is calculated relative to the vehicle-treated control.[1]
In Vivo Tumor Growth Inhibition
The in vivo anti-tumor efficacy of this compound has been assessed in transgenic mouse models of breast cancer.[1][2][3][4] Tumor-bearing mice are treated with this compound or a vehicle control, and tumor volumes are measured at regular intervals. The percentage of tumor volume change from the start to the end of the treatment is calculated to determine the extent of tumor growth inhibition.
Synergistic Anti-Tumor Effects
Recent studies have explored the therapeutic potential of this compound in combination with other anti-cancer agents. In neuroblastoma, this compound has shown synergistic effects when combined with BET inhibitors, such as ABBV-075.[7] This combination resulted in decreased cell growth, increased cell death, and inhibition of N-MYC both in vitro and in vivo.[7]
Caption: this compound and BET inhibitors show synergistic anti-tumor effects.
Concluding Remarks
The data presented in this guide underscore the potential of this compound as a selective and potent anti-tumor agent, particularly through its robust inhibition of cancer cell invasion and migration. Its well-defined mechanism of action and preclinical efficacy, both as a single agent and in combination, provide a strong rationale for its further investigation in oncological research and development.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
RKI-1447: A Comparative Guide to Synergistic Drug Combinations in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2, has demonstrated significant anti-tumor and anti-invasive properties in various cancer models. While its single-agent efficacy is established, emerging research highlights its potential for synergistic combinations with other therapeutic agents, offering promising avenues for enhanced anti-cancer activity and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with other drugs, supported by available experimental data and detailed methodologies.
Synergistic Combinations with this compound
Current preclinical research has identified two primary synergistic partners for this compound: BET bromodomain inhibitors and Polo-like kinase 1 (PLK1) inhibitors. These combinations have shown promise in specific cancer contexts, namely neuroblastoma and KRAS-mutant cancers, respectively.
This compound and BET Bromodomain Inhibitors in Neuroblastoma
A significant synergistic interaction has been identified between this compound and the BET bromodomain inhibitor, ABBV-075, in neuroblastoma models. This combination has been shown to enhance anti-tumor effects, including decreased cell growth and increased cell death[1][2].
Mechanism of Synergy: The synergistic effect stems from the interplay between ROCK and BET signaling pathways. While this compound inhibits the ROCK pathway, treatment with the BET inhibitor ABBV-075 has been observed to increase the phosphorylation of ROCK downstream effectors, myosin light chain 2 (MLC2) and cofilin. The addition of this compound effectively blocks this compensatory activation, leading to a more potent anti-tumor response. Furthermore, the combination treatment results in an augmented inhibitory effect on the expression of the proto-oncogenes C-MYC and N-MYC, key drivers in neuroblastoma[1][2].
Quantitative Synergy Analysis:
This compound and PLK1 Inhibitors in KRAS-Mutant Cancers
Preclinical studies have demonstrated a synthetic lethal interaction between the inhibition of ROCK and Polo-like kinase 1 (PLK1) in KRAS-mutant cancers[3][4]. Although these studies utilized other ROCK inhibitors such as fasudil and Y-27632, the findings are highly relevant to this compound due to their shared mechanism of action as potent ROCK inhibitors. This compound is a more selective and potent inhibitor of ROCK1 and ROCK2 than fasudil, suggesting that it could achieve a similar or even more potent synergistic effect in combination with a PLK1 inhibitor.
Mechanism of Synergy: The combination of a ROCK inhibitor and a PLK1 inhibitor (e.g., BI-2536) leads to a significant increase in the transcription and activity of the cyclin-dependent kinase inhibitor p21, resulting in a G2/M phase cell cycle blockade specifically in KRAS-mutant cells[3]. This selective induction of cell cycle arrest and subsequent apoptosis forms the basis of the synergistic anti-tumor effect.
Quantitative Synergy Analysis:
Studies using the ROCK inhibitor fasudil in combination with the PLK1 inhibitor BI-2536 have reported Combination Index (CI) values. These values provide a quantitative measure of the synergistic interaction.
| Drug Combination | Cell Line | Combination Index (CI) Value | Reference |
| Fasudil + BI-2536 | KRAS-mutant cancer cells | < 1 (indicating synergy) | [3] |
Note: Specific CI values for this compound in combination with a PLK1 inhibitor are not yet published and would require dedicated experimental investigation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of these findings. Below are generalized methodologies for assessing the synergistic effects described.
Cell Viability and Synergy Assays
Objective: To determine the effect of single-agent and combination drug treatments on cell proliferation and to quantify the nature of the drug interaction.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., neuroblastoma cell lines for this compound + ABBV-075; KRAS-mutant cancer cell lines for this compound + PLK1 inhibitor) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug (ABBV-075 or a PLK1 inhibitor) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared to achieve a range of concentrations for single-agent and combination treatments.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with:
-
Vehicle control (e.g., DMSO).
-
This compound alone at various concentrations.
-
The combination drug alone at various concentrations.
-
A combination of this compound and the other drug at various concentration ratios.
-
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. Absorbance or fluorescence is measured using a plate reader.
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined for each single agent.
-
The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for Mechanistic Studies
Objective: To investigate the molecular mechanisms underlying the synergistic drug interactions by analyzing protein expression and phosphorylation status.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the single agents and the combination at specified concentrations and time points. After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the proteins of interest (e.g., p-MLC2, MLC2, p-Cofilin, Cofilin, c-MYC, N-MYC, p21, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for assessing synergistic effects.
Caption: this compound and BET inhibitor synergistic pathway.
Caption: this compound and PLK1 inhibitor synergistic pathway.
Conclusion
The combination of this compound with other targeted therapies represents a promising strategy to enhance anti-cancer efficacy and address the challenge of drug resistance. The synergistic interactions with BET inhibitors in neuroblastoma and the potential for synergy with PLK1 inhibitors in KRAS-mutant cancers provide a strong rationale for further preclinical and clinical investigation. The provided experimental frameworks and pathway diagrams offer a foundation for researchers to build upon in the ongoing effort to develop more effective cancer combination therapies. Future studies should focus on obtaining precise quantitative synergy data for this compound with various partners and elucidating the detailed molecular mechanisms driving these synergistic effects.
References
- 1. Suppression of KRas-mutant cancer through the combined inhibition of KRAS with PLK1 and ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
Validating RKI-1447's Target: A Comparative Guide to Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological Inhibition versus Genetic Silencing of ROCK1 and ROCK2
This guide provides a comprehensive comparison of the potent and selective ROCK1/2 inhibitor, RKI-1447, with genetic knockout models for validating its on-target effects. The data presented herein is curated from peer-reviewed studies to assist researchers in designing robust experiments for target validation and drug development.
At a Glance: this compound vs. Genetic Knockout
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout/Knockdown (siRNA/shRNA) |
| Primary Target | Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2)[1][2] | Targeted silencing of ROCK1 and/or ROCK2 gene expression |
| Mechanism of Action | ATP-competitive inhibitor binding to the kinase domain of ROCK1 and ROCK2[1] | Post-transcriptional gene silencing via RNA interference |
| Selectivity | Highly potent against ROCK1 (IC50: 14.5 nM) and ROCK2 (IC50: 6.2 nM) with minimal off-target effects on a panel of other kinases[3] | High specificity to the target mRNA sequence, but potential for off-target effects depending on siRNA design |
| Reversibility | Reversible upon withdrawal of the compound | Long-lasting but can be transient (siRNA) or stable (shRNA/CRISPR) |
| Application | In vitro and in vivo studies to probe the function of ROCK signaling[1][2] | In vitro and in vivo validation of ROCK1/2 as the functional targets of this compound and other ROCK inhibitors |
Quantitative Comparison of Effects
The following tables summarize quantitative data from studies investigating the effects of this compound and genetic silencing of ROCK1/2 on key cellular processes.
Table 1: Inhibition of Cancer Cell Invasion
| Treatment | Cell Line | Assay | Concentration/ Knockdown Efficiency | Inhibition of Invasion (%) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Boyden Chamber | 1 µM | 53% | [1] |
| This compound | MDA-MB-231 (Breast Cancer) | Boyden Chamber | 10 µM | 85% | [1] |
| siRNA (ROCK1+ROCK2) | TE-10 (Esophageal Cancer) | Modified Scratch Assay | 70-90% protein reduction | ~20% reduction in migration distance | [4] |
Table 2: Inhibition of Cancer Cell Migration
| Treatment | Cell Line | Assay | Concentration/ Knockdown Efficiency | Inhibition of Migration | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Scratch-Wound Healing | 1 µM and 10 µM | Significant inhibition observed | [5] |
| siRNA (ROCK1+ROCK2) | TE-10 (Esophageal Cancer) | Modified Scratch Assay | 70-90% protein reduction | Disturbed collective migration | [4] |
Table 3: Effect on Downstream Signaling (Phosphorylation of MYPT1)
| Treatment | Cell Line | Assay | Concentration/ Knockdown Efficiency | Effect on p-MYPT1 Levels | Reference |
| This compound | Human Cancer Cells | Western Blot | Dose-dependent | Suppression of phosphorylation | [1] |
| siRNA (ROCK1+ROCK2) | Not Specified | Western Blot | Not Specified | Suppression of phosphorylation |
Experimental Protocols
siRNA-mediated Knockdown of ROCK1 and ROCK2
This protocol describes a general procedure for transiently knocking down ROCK1 and ROCK2 expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
ROCK1 and ROCK2 specific siRNAs and a non-silencing control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute siRNAs (e.g., 10 nM final concentration) in Opti-MEM I Medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I Medium.
-
Combine the diluted siRNAs and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Assess the knockdown efficiency by measuring ROCK1 and ROCK2 mRNA (qRT-PCR) or protein (Western blot) levels.
Western Blot Analysis of ROCK1/2 and Phospho-MYPT1
This protocol outlines the steps for detecting total ROCK1/2 and phosphorylated MYPT1 protein levels following treatment with this compound or siRNA.
Materials:
-
Cell lysates from treated and control cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-ROCK1, anti-ROCK2, anti-phospho-MYPT1, anti-total-MYPT1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Visualizing the Molecular Interactions
Rho-ROCK Signaling Pathway
The following diagram illustrates the canonical Rho-ROCK signaling pathway, which is the primary target of this compound.
Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Target Validation
This diagram outlines a typical workflow for validating the on-target effects of this compound using genetic knockout models.
Caption: A typical workflow for validating the on-target effects of this compound.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of RKI-1447: In Vitro and In Vivo Efficacy
RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4][5] As a Type I kinase inhibitor, it competitively binds to the ATP-binding site of ROCK, effectively blocking its kinase activity.[1][2][4][6][7] This targeted inhibition of the ROCK signaling pathway has demonstrated significant anti-tumor and anti-invasive properties in both laboratory settings and animal models, positioning this compound as a compelling candidate for further preclinical and clinical investigation in oncology.[1][3]
This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Metric | Value | Cell Line/System | Reference |
| ROCK1 | Kinase Assay | IC₅₀ | 14.5 nM | Recombinant Enzyme | [6] |
| ROCK2 | Kinase Assay | IC₅₀ | 6.2 nM | Recombinant Enzyme | [6] |
| ROCK Substrate (MLC-2) | Western Blot | Inhibition | Concentration-dependent | MDA-MB-231, MDA-MB-468 | [1][2] |
| ROCK Substrate (MYPT-1) | Western Blot | Inhibition | Concentration-dependent | MDA-MB-231, MDA-MB-468 | [1][2] |
| AKT, MEK, S6 Kinase | Western Blot | Effect | No inhibition up to 10 µM | Human Cancer Cells | [1][2][4][5][6] |
| Cell Invasion | Invasion Assay | Inhibition | 53% at 1 µM, 85% at 10 µM | MDA-MB-231 | [1] |
| Anchorage-Independent Growth | Soft Agar Assay | Inhibition | Concentration-dependent | MDA-MB-231 | [1][3][7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Metric | Result | Reference |
| ErbB2 Transgenic Mice | Mammary Tumors | Not specified | Tumor Growth Inhibition | 87% reduction in tumor volume | [6] |
| ErbB2 Transgenic Mice | Mammary Tumors | Not specified | Tumor Volume Change | 7.7-fold smaller tumors vs. control | [6] |
| ErbB2 Transgenic Mice | Mammary Tumors | Not specified | Tumor Response Rate | 35% regression, 25% growth inhibition | [1] |
| Zebrafish Xenograft | Neuroblastoma | Not specified | N-MYC Inhibition | Significant reduction | [8] |
| Zebrafish Xenograft | Neuroblastoma | Not specified | Cell Death | Increased | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Figure 1. this compound Mechanism of Action.
Figure 2. Experimental Workflow for this compound Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
1. In Vitro Kinase Inhibition Assay (Z-Lyte® FRET)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ROCK1 and ROCK2.
-
Procedure:
-
The kinase reaction is performed in a 15 µL volume containing 5 ng of recombinant ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[6]
-
A Ser/Thr 13 peptide substrate is used at 1.5 µM for ROCK1 and 2 µM for ROCK2.[6]
-
ATP is added at a concentration of 12.5 µM for ROCK1 and 50 µM for ROCK2.[6]
-
This compound is added in a series of 8-point dilutions, performed in duplicate.
-
The reaction is incubated for 1 hour at room temperature.[6]
-
The degree of phosphorylation is measured using the Z-Lyte® FRET-based method according to the manufacturer's protocol.
-
IC₅₀ values are calculated from the dose-response curves.
-
2. Western Immunoblotting
-
Objective: To assess the effect of this compound on the phosphorylation of ROCK substrates in intact cells.
-
Procedure:
-
Breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are cultured to 70-80% confluency.
-
Cells are treated with vehicle control or varying concentrations of this compound for 1 hour.[2]
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against p-MLC-2, p-MYPT-1, and total protein counterparts, as well as antibodies for off-target kinases like p-AKT and p-MEK.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
-
Procedure:
-
Boyden chamber assays with Matrigel-coated inserts are used.
-
MDA-MB-231 cells are serum-starved overnight.
-
Cells are resuspended in serum-free media containing vehicle control or this compound (e.g., 1 µM and 10 µM) and seeded into the upper chamber.
-
The lower chamber is filled with media containing serum as a chemoattractant.
-
After a 24-hour incubation, non-invading cells on the upper surface of the insert are removed with a cotton swab.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The percentage of invasion inhibition is calculated relative to the vehicle-treated control.[1]
-
4. In Vivo Tumor Growth Study
-
Objective: To determine the anti-tumor efficacy of this compound in a relevant animal model.
-
Procedure:
-
An ErbB2 mammary cancer transgenic mouse model is utilized.[1]
-
Once tumors are established, mice are randomized into control (vehicle) and treatment (this compound) groups.
-
This compound is administered, typically via intraperitoneal (i.p.) injection, at a predetermined dose and schedule.
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Animal body weight is monitored as an indicator of toxicity.[6]
-
At the end of the study, percent tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups.
-
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the characterization of this compound as a potent and selective ROCK inhibitor. Its ability to effectively suppress key cellular processes essential for cancer progression—such as migration, invasion, and anchorage-independent growth—in a laboratory setting translates to significant anti-tumor activity in animal models.[1][3][5] The selectivity of this compound for the ROCK pathway over other related kinases underscores its potential for a favorable therapeutic window.[1][2][4][6] These findings provide a solid preclinical proof-of-concept, warranting further investigation into the clinical utility of this compound as a novel anti-cancer agent.[1][2][3]
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. citeab.com [citeab.com]
- 4. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of RKI-1447's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447, with other commonly used ROCK inhibitors: Y-27632, Fasudil, and GSK429286A. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their specific applications.
Data Presentation: Potency and Selectivity of ROCK Inhibitors
The following tables summarize the reported potency (IC50 and Ki values) of this compound and its comparators against ROCK1 and ROCK2, as well as their selectivity against a panel of other kinases.
Table 1: In Vitro Potency of ROCK Inhibitors against ROCK1 and ROCK2
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | ROCK1 Ki (nM) | ROCK2 Ki (nM) |
| This compound | 14.5[1][2][3][4][5] | 6.2[1][2][3][4][5] | - | - |
| Y-27632 | - | - | 220[6][7] | 300[6][7] |
| Fasudil | 10,700[8] | 158[9][10] | 330[9][10] | - |
| GSK429286A | 14[11][12][13][14] | 63[12][13][14] | - | - |
Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources.
Table 2: Kinase Selectivity Profile of ROCK Inhibitors
| Inhibitor | Off-Target Kinases with Significant Inhibition (>50% at 1µM) |
| This compound | PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, MRCKa/CDC42BPA[2] |
| Y-27632 | Reported to be non-selective against 4 out of 25 tested kinases[15] |
| Fasudil | PKA, PKG, PKC, MLCK[10][16] |
| GSK429286A | MSK1, RSK, p70S6K[11][17] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of experimental data. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Kinase Inhibition Assay (Z-Lyte™ FRET)
This assay is commonly used to determine the IC50 values of kinase inhibitors.
-
Principle: The assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to a site-specific protease. The kinase reaction is performed, and then a protease is added that will only cleave the non-phosphorylated peptide. Cleavage is detected using a FRET pair incorporated into the peptide.
-
Protocol Outline for this compound:
-
A reaction mixture is prepared containing the ROCK enzyme (ROCK1 or ROCK2), a peptide substrate (e.g., a derivative of Myosin Light Chain), and ATP in a buffer solution (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2][3]
-
The inhibitor (this compound) is added at various concentrations.
-
The reaction is incubated at room temperature for a defined period (e.g., 1 hour).[2][3]
-
A development reagent containing a site-specific protease is added.
-
After incubation, the fluorescence is measured at two wavelengths (e.g., 445 nm and 520 nm for the coumarin-fluorescein FRET pair).[3]
-
The ratio of the two fluorescence signals is used to calculate the percentage of inhibition, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
-
Cellular Assays for ROCK Inhibition
These assays measure the effect of inhibitors on ROCK activity within a cellular context.
-
Principle: The phosphorylation of downstream targets of ROCK, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting Subunit 1 (MYPT1), is a direct indicator of ROCK activity in cells. Inhibition of ROCK leads to a decrease in the phosphorylation of these substrates.
-
Protocol Outline (Western Blotting):
-
Cells (e.g., breast cancer cell lines like MDA-MB-231) are cultured and treated with the ROCK inhibitor at various concentrations for a specific duration.[1]
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MLC2 (p-MLC2) and MYPT1 (p-MYPT1), as well as antibodies for the total forms of these proteins as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the level of phosphorylation.
-
Mandatory Visualizations
RhoA-ROCK Signaling Pathway
The following diagram illustrates the canonical RhoA-ROCK signaling pathway, which is the primary target of this compound and the other inhibitors discussed.
Caption: The RhoA-ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.
References
- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
